molecular formula C4H10N2O2 B8467815 methyl (2S)-2,3-diaminopropanoate

methyl (2S)-2,3-diaminopropanoate

Cat. No.: B8467815
M. Wt: 118.13 g/mol
InChI Key: WLXXVJOVQCQAMX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2,3-diaminopropanoate is a chiral, non-proteinogenic amino acid ester that serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry. Its structure, featuring two differentially reactive amino groups and a methyl ester, makes it a valuable precursor for the synthesis of a wide range of biologically active compounds and complex molecular architectures . This compound is of significant research value as a key building block for the asymmetric synthesis of heterocycles and other pharmacologically relevant molecules . For instance, derivatives of 2,3-diamino acids are fundamental components in the synthesis of peptide antibiotics, antifungal agents, and potent synthetic pharmaceuticals like the neurokinin substance P receptor antagonist CP-99,994 . The diamino acid scaffold is also an important structural element found in various natural toxins, such as the cyanobacterial neurotoxin BMAA (β-N-methylamino-L-alanine), making it a crucial entity in physiological and biosynthetic studies . The (2S) configuration provides a chiral handle for constructing enantiomerically pure compounds, enabling researchers to explore stereospecific interactions in biological systems. The presence of both a 2- and 3-amino group allows for differential protection and selective functionalization, facilitating its use in complex multi-step syntheses, including the preparation of amino piperidines and other nitrogen-containing heterocycles . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

methyl (2S)-2,3-diaminopropanoate

InChI

InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1

InChI Key

WLXXVJOVQCQAMX-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](CN)N

Canonical SMILES

COC(=O)C(CN)N

Origin of Product

United States

Foundational & Exploratory

Methyl (2S)-2,3-diaminopropanoate structure and stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl (2S)-2,3-diaminopropanoate: Structure, Stereochemistry, and Synthetic Strategies

Introduction

Methyl (2S)-2,3-diaminopropanoate is the methyl ester of (S)-2,3-diaminopropanoic acid (DAP), a non-proteinogenic amino acid characterized by the presence of amino groups on both its α (C2) and β (C3) carbons.[1] As a chiral bifunctional molecule, it serves as a crucial and versatile building block in medicinal chemistry and the synthesis of complex natural products. Its unique structure is foundational to a variety of biologically active compounds, including the azetidinone core of monobactam antibiotics, which are critical in addressing antibacterial resistance.[2][3]

The precise stereochemical configuration at the C2 carbon, designated as (S), is paramount to its utility and biological relevance. This configuration dictates the three-dimensional orientation of its functional groups, which in turn governs its interaction with chiral biological targets such as enzymes. Consequently, the enantioselective synthesis of methyl (2S)-2,3-diaminopropanoate and its derivatives is a subject of significant interest for researchers, scientists, and drug development professionals.[4][5]

This technical guide offers a comprehensive exploration of methyl (2S)-2,3-diaminopropanoate, beginning with its fundamental molecular structure and stereochemistry. It delves into authoritative synthetic strategies, emphasizing the principles of stereocontrol and orthogonal protection. Furthermore, it outlines key analytical techniques for its characterization and discusses its significant applications in the development of novel therapeutics.

Part 1: Molecular Structure and Stereochemical Integrity

A thorough understanding of the molecule's architecture is essential for its strategic application in synthesis. This section details its structural components, stereochemical configuration, and key physicochemical properties.

Chemical Structure

The molecule is systematically named methyl (2S)-2,3-diaminopropanoate .[6] It is composed of a three-carbon propanoate backbone, with a primary amine at the C3 position, another primary amine at the C2 position, and a methyl ester at the C1 carboxylate position.

  • Molecular Formula: C₄H₁₀N₂O₂[7][8]

  • Molecular Weight: 118.13 g/mol [7][8]

The structure contains two nucleophilic amino groups and an electrophilic ester carbonyl, making it a highly versatile synthetic intermediate.

Caption: 2D structure of methyl 2,3-diaminopropanoate.

Stereochemistry: The (S)-Configuration

The biological activity and synthetic utility of this molecule are critically dependent on its stereochemistry. The α-carbon (C2) is a chiral center, and this guide focuses on the (S)-enantiomer.

The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • -NH₂ (α-amino group) receives the highest priority (1).

  • -C(=O)OCH₃ (methyl ester group) has the second-highest priority (2).

  • -CH₂NH₂ (aminomethyl group) has the third priority (3).

  • -H (hydrogen atom) has the lowest priority (4).

When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, defining the stereocenter as (S) . Maintaining this stereochemical integrity throughout a synthetic sequence is a primary challenge and objective. It is also noteworthy that substitution at the β-carbon introduces a second stereocenter, leading to the possibility of diastereomers, such as (2S, 3R) and (2S, 3S), which often exhibit distinct biological activities.[2]

G C2 COOCH3 COOCH3 C2->COOCH3 CH2NH2 CH2NH2 C2->CH2NH2 NH2 NH2 C2->NH2 H H C2->H

Caption: 3D representation of the (S)-stereocenter at Cα.

Physicochemical Properties

The compound is typically handled as its dihydrochloride salt to improve stability and solubility.[6] The properties of both the free base and the salt are relevant for experimental design.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Reference(s)
IUPAC Name methyl (2S)-2,3-diaminopropanoatemethyl (2S)-2,3-diaminopropanoate dihydrochloride[6][7]
Synonyms Methyl (S)-2,3-diaminopropionateL-2,3-Diaminopropionic acid methyl ester dihydrochloride[6][9]
CAS Number 20610-20-2 (unspecified stereochemistry)147857-43-0[6][8][9]
Molecular Formula C₄H₁₀N₂O₂C₄H₁₂Cl₂N₂O₂[7]
Molecular Weight 118.13 g/mol 191.06 g/mol [7]
Appearance Not widely availableWhite to off-white solid[10]
Solubility Soluble in waterSoluble in water (100 mg/mL)[10][11]
pKa (Predicted) ~2.1 (Acidic), ~9.57 (Basic)Not applicable[11]

Part 2: Enantioselective Synthesis and Protection Strategies

The synthesis of β-amino acids, particularly those with defined stereochemistry, presents significant challenges due to the need for precise control over bond formation and the prevention of racemization.[12][13] This section details a field-proven, enantioselective route to orthogonally protected methyl (2S)-2,3-diaminopropanoate.

The Synthetic Challenge and Logic

Direct methods for β-amino acid synthesis, such as the Arndt-Eistert homologation or conjugate additions, can be limited in scope or may require complex chiral auxiliaries or catalysts.[12][14] A robust and versatile strategy involves starting from a readily available chiral precursor and modifying it through a series of stereoconservative reactions. D-serine is an ideal starting material as it is inexpensive and possesses the required stereochemistry at the α-carbon, which can be retained throughout the synthesis to yield the target L-Dap (2S) derivative.[15][16]

The causality behind this choice is that the C2 stereocenter is set from the beginning, and the subsequent chemical transformations are designed to build the β-amino functionality without disturbing this center. The use of orthogonal protecting groups is another cornerstone of the strategy, allowing for the selective deprotection and modification of either the α- or β-amino group, which is critical for applications like peptide synthesis.[1][15][16]

Synthetic Workflow: From D-Serine to Protected L-Dap Methyl Ester

The following workflow is a validated pathway that starts from commercially available Nα-Fmoc-O-tert-butyl-d-serine.[15][16][17] The chirality of the starting material is preserved across all steps.

Caption: Synthetic workflow from D-Serine to the target molecule.

Detailed Experimental Protocol

This protocol is an illustrative methodology based on established literature procedures.[15][16][17] Researchers must adapt conditions based on specific substrates and laboratory safety protocols.

Step 1: Synthesis of the Weinreb-Nahm Amide

  • Dissolve Nα-Fmoc-O-tert-butyl-d-serine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent (e.g., HBTU, 1.1 eq).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup to remove water-soluble byproducts. The crude product is often pure enough for the next step.

Step 2: Reduction to the α-Amino Aldehyde

  • Dissolve the Weinreb-Nahm amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF. Causality: LiAlH₄ selectively reduces the Weinreb amide to the aldehyde without over-reduction to the alcohol, a key advantage of this intermediate.

  • Stir the reaction at 0 °C until completion.

  • Quench the reaction carefully with a sequential addition of water, NaOH solution, and more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate to yield the crude aldehyde, which should be used immediately due to its instability.

Step 3: Reductive Amination

  • Dissolve the crude aldehyde (1.0 eq) in a solvent like dichloroethane.

  • Add the desired amine or sulfonamide (e.g., p-toluenesulfonamide, 1.1 eq) to form the β-amino protecting group.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and stir until imine formation and reduction are complete.

  • Perform an aqueous workup and purify by column chromatography if necessary to yield the protected 2,3-diaminopropanol.

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve the protected diaminopropanol (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Add an oxidizing agent. A common choice is a TEMPO-catalyzed system with sodium hypochlorite (bleach) as the terminal oxidant. Trustworthiness: This system is highly efficient for oxidizing primary alcohols to carboxylic acids under mild conditions, preserving the sensitive protecting groups.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction to isolate the crude carboxylic acid.

Step 5: Methyl Ester Formation

  • Dissolve the crude carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl generated from acetyl chloride).

  • Heat the reaction to reflux until esterification is complete.

  • Neutralize the reaction, remove the solvent under reduced pressure, and purify the final product, methyl (2S)-2,3-diaminopropanoate with orthogonal protection, via column chromatography.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized methyl (2S)-2,3-diaminopropanoate is a critical, self-validating step of any synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the proton environment. Key signals include the methyl ester singlet (~3.7 ppm), the α-proton multiplet, and the two β-proton multiplets. The chemical shifts and coupling patterns of the α- and β-protons are highly sensitive to the attached protecting groups.

  • ¹³C NMR: Confirms the carbon skeleton. Expect signals for the ester carbonyl (~170 ppm), the α-carbon (~50-60 ppm), the β-carbon (~40-50 ppm), and the ester methyl group (~52 ppm), in addition to carbons of the protecting groups.[18]

  • Stereochemical Analysis: For derivatives with a second stereocenter at C3, the vicinal coupling constant (³J) between the H2 and H3 protons is diagnostic of the relative stereochemistry (threo vs. erythro). Typically, threo isomers show smaller coupling constants (ca. 3-4 Hz) compared to erythro isomers.[2][3]

Exemplary NMR Data (Protected Derivative)
Technique Expected Chemical Shift (δ) / Pattern
¹H NMR (in CDCl₃)~7.2-7.8 ppm: Aromatic protons (Fmoc) ~5.5-6.0 ppm: NH proton ~4.2-4.5 ppm: α-proton and Fmoc CH/CH₂ ~3.7 ppm: OCH₃ (singlet) ~3.2-3.6 ppm: β-protons (multiplets)
¹³C NMR (in CDCl₃)~170 ppm: C=O (ester) ~156 ppm: C=O (carbamate) ~141, 143 ppm: Aromatic (Fmoc) ~67 ppm: Fmoc CH ~53 ppm: α-Carbon ~52 ppm: OCH₃ ~47 ppm: Fmoc CH₂ ~45 ppm: β-Carbon

Note: Actual chemical shifts are highly dependent on the specific protecting groups and solvent used.[18][19]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final compound and intermediates.

  • Technique: Electrospray ionization (ESI) is commonly used as it is a soft ionization method suitable for polar, non-volatile molecules.[19]

  • Data: The analysis will yield the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For the orthogonally protected final product, this value must be calculated based on the exact mass of the protecting groups used. For the free base (C₄H₁₀N₂O₂), the expected monoisotopic mass is 118.0742 Da, leading to an [M+H]⁺ ion at m/z 119.0815.

Chiral Analysis

Confirming the enantiomeric excess (e.e.) is mandatory to validate the stereochemical integrity of the synthesis.

  • Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard. The unprotected or a suitably derivatized amino acid is injected, and the two enantiomers will exhibit different retention times, allowing for their quantification.

  • Alternative: Measurement of optical rotation using a polarimeter can provide evidence of enantiomeric enrichment, but it is not sufficient on its own to determine the e.e.[20]

Part 4: Applications in Drug Development and Research

The unique bifunctional and chiral nature of methyl (2S)-2,3-diaminopropanoate makes it a high-value precursor in several areas of therapeutic research.

Foundation of Monobactam Antibiotics

Non-proteinogenic α,β-diamino acids are the core structural backbone of the azetidinone "warhead" in monobactam antibiotics.[2] The (2S)-Dap scaffold is crucial for the synthesis of novel monobactams designed to be stable against serine- and metallo-β-lactamases, which are major drivers of antibiotic resistance.[2][3] By synthesizing various C3-functionalized derivatives of methyl (2S)-2,3-diaminopropanoate, researchers can create a library of precursors for incorporation into monobactam structures, enabling the development of next-generation antibiotics.[2]

G cluster_0 Methyl (2S)-2,3-diaminopropanoate Derivative cluster_1 Monobactam Core Synthesis DAP α-NH₂ β-NH₂ Ester Azetidinone β-Lactam Ring Formation DAP:f1->Azetidinone Forms N1 of ring DAP:f0->Azetidinone Becomes C4 side chain Sulfonation N-Sulfonation Azetidinone->Sulfonation Final Bioactive Monobactam Sulfonation->Final

Caption: Role of the Dap scaffold in monobactam synthesis.

Precursor to Natural Products

Beyond synthetic drugs, 2,3-diaminopropanoic acid is a naturally occurring precursor to a range of secondary metabolites. These include:

  • Antibiotics: Such as zwittermicin A, produced by Bacillus thuringiensis.[1]

  • Siderophores: Iron-chelating compounds like staphyloferrin B from Staphylococcus aureus, which are essential for bacterial survival and represent potential targets for antimicrobial strategies.[1][21]

Peptidomimetics and Chemical Biology

The ability to selectively functionalize the α- and β-amino groups makes this molecule an excellent scaffold for creating peptidomimetics. By incorporating this unit, researchers can introduce conformational constraints, branching, or novel functional groups into peptides to enhance their stability, binding affinity, or cell permeability.[1] Furthermore, derivatives of Dap have shown potential as agents that scavenge methylglyoxal, an α-dicarbonyl compound implicated in the formation of advanced glycation endproducts (AGEs) associated with diabetes and neurodegenerative diseases.[1][21]

Conclusion

Methyl (2S)-2,3-diaminopropanoate is far more than a simple amino acid ester; it is a precision tool for the modern medicinal chemist. Its value is rooted in its defined (S)-stereochemistry and the differential reactivity of its three functional groups. As demonstrated, robust and stereoconservative synthetic pathways originating from chiral pool materials like D-serine provide reliable access to this key building block. The ability to install orthogonal protecting groups unlocks its full potential for constructing complex molecular architectures, from life-saving monobactam antibiotics to sophisticated probes for chemical biology. As challenges like antimicrobial resistance intensify, the strategic use of versatile synthons like methyl (2S)-2,3-diaminopropanoate will continue to be indispensable in the design and development of future therapeutics.

References

  • Grokipedia. (n.d.). 2,3-Diaminopropionic acid.
  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. Available from: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris. Available from: [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available from: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. Available from: [Link]

  • Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed. Available from: [Link]

  • NP-MRD. (2006). NP-Card for 2,3-Diaminopropionic acid (NP0000519). Available from: [Link]

  • FooDB. (2011). Showing Compound 2,3-Diaminopropionic acid (FDB022790). Available from: [Link]

  • GSRS. (n.d.). METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. UNII KCE8HJP1PX. Available from: [Link]

  • PubChem. (n.d.). Methyl 2,3-diaminopropanoate. CID 428813. Available from: [Link]

  • Next Peptide. (n.d.). Methyl 2,3-diaminopropanoate. CAS 20610-20-2. Available from: [Link]

  • Drugfuture. (n.d.). METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. FDA Global Substance Registration System. Available from: [Link]

  • Li, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available from: [Link]

  • Lichstrahl, M. S., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC. Available from: [Link]

  • Li, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC. Available from: [Link]

  • ResearchGate. (2020). Reductive amination of 3: synthesis of the 2,3-diaminopropanol intermediates. Available from: [Link]

  • Lichstrahl, M. S., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Publishing. Available from: [Link]

  • Google Patents. (2021). METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF.
  • Li, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). (2S)-2-(METHYLAMINO)PROPANOIC ACID. CAS 3913-67-5. Available from: [Link]

  • ResearchGate. (2020). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available from: [Link]

  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. CID 11380628. Available from: [Link]

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Sources

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms and Derivatives of Methyl (2S)-2,3-diaminopropanoate in Chemical Literature

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (2S)-2,3-diaminopropanoate, a non-proteinogenic amino acid ester, is a pivotal building block in contemporary chemical and pharmaceutical research. Its unique bifunctional nature, possessing two primary amine groups at the α and β positions, makes it an invaluable synthon for creating complex molecular architectures, particularly in peptide science and the development of novel therapeutics. However, the diversity of its nomenclature across scientific literature, chemical databases, and commercial catalogs can present a significant hurdle for researchers. This in-depth technical guide provides a comprehensive overview of the synonyms, abbreviations, and various protected forms of methyl (2S)-2,3-diaminopropanoate. We will delve into the rationale behind different naming conventions, provide detailed experimental protocols for the synthesis and characterization of key derivatives, and explore its critical role in the biosynthesis of monobactam antibiotics. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to navigate the chemical literature with greater clarity and efficiency.

Introduction: The Significance of a Versatile Diamino Acid Ester

Methyl (2S)-2,3-diaminopropanoate, the methyl ester of L-α,β-diaminopropionic acid (L-Dap), has garnered considerable attention in the scientific community. Its structure, featuring two nucleophilic amine groups with distinct steric and electronic environments, allows for selective chemical modifications, making it a cornerstone in the synthesis of peptidomimetics, branched peptides, and other complex nitrogen-containing molecules.[1] The strategic placement of these amino groups provides a scaffold for introducing diverse functionalities, influencing the resulting molecule's conformation, stability, and biological activity.[2]

One of the most notable applications of L-Dap derivatives is in the biosynthesis of monobactam antibiotics, such as sulfazecin.[3] These antibiotics are of significant clinical interest due to their potent activity against Gram-negative bacteria and their resistance to certain β-lactamases.[4] Understanding the nomenclature and chemical behavior of methyl (2S)-2,3-diaminopropanoate and its derivatives is therefore crucial for advancing research in this and other areas of medicinal chemistry.

Decoding the Nomenclature: A Guide to Synonyms and Identifiers

The varied terminology used to describe methyl (2S)-2,3-diaminopropanoate can be a source of confusion. This section aims to demystify the different names and provide a clear framework for their use.

Systematic and Common Names
  • IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is methyl (2S)-2,3-diaminopropanoate . This name unambiguously defines the stereochemistry at the α-carbon (S configuration), the parent carboxylic acid (propanoic acid), the two amino substituents (2,3-diamino), and the methyl ester functionality.

  • Common Synonyms: In practice, several other names are frequently encountered in the literature:

    • Methyl (S)-2,3-diaminopropionate

    • L-2,3-Diaminopropionic acid methyl ester

    • 3-Amino-L-alanine methyl ester

    • (S)-2,3-Diaminopropanoic acid methyl ester

    • L-α,β-Diaminopropionic acid methyl ester

The use of "L" in place of "(2S)" is common and refers to the levorotatory nature of the parent amino acid. The abbreviation L-Dap-OMe is also widely used, particularly in the context of peptide chemistry, where "Dap" signifies diaminopropionic acid and "OMe" denotes the methyl ester.

Chemical Abstract Service (CAS) Registry Numbers

For unambiguous identification, the CAS Registry Number is the industry standard. It is important to note that the free base and its salt forms have different CAS numbers.

CompoundCAS Registry Number
methyl (2S)-2,3-diaminopropanoate54933-43-8
methyl (2S)-2,3-diaminopropanoate dihydrochloride147857-43-0

Table 1: CAS Registry Numbers for methyl (2S)-2,3-diaminopropanoate and its dihydrochloride salt.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of methyl (2S)-2,3-diaminopropanoate is essential for its effective use in research and development.

PropertyValueReference
Molecular Formula C₄H₁₀N₂O₂[5]
Molecular Weight 118.13 g/mol [5]
Appearance Typically an oil or low-melting solid; the dihydrochloride salt is a crystalline solid.
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.
¹H NMR (D₂O) δ 4.1-4.2 (t, 1H, H-2), 3.8 (s, 3H, OCH₃), 3.4-3.6 (m, 2H, H-3) ppm (approximate values)
¹³C NMR (D₂O) δ 171-172 (C=O), 53-54 (OCH₃), 51-52 (C-2), 40-41 (C-3) ppm (approximate values)
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 119.08. Common fragments may include loss of the methoxy group or ammonia.

Table 2: Physicochemical and Spectroscopic Data for methyl (2S)-2,3-diaminopropanoate. Note: NMR values are approximate and can vary based on solvent and pH.

The Chemistry of Protection: Orthogonally Protected Derivatives

The presence of two primary amines necessitates the use of protecting groups to achieve selective reactions at either the α- or β-position. Orthogonal protection strategies, where protecting groups can be removed under different conditions, are paramount in the multi-step synthesis of complex molecules.[6]

Common Protecting Groups
  • Boc (tert-Butoxycarbonyl): An acid-labile protecting group, typically removed with trifluoroacetic acid (TFA).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, commonly removed with piperidine in DMF.

  • Cbz (Carboxybenzyl) or Z: Removed by catalytic hydrogenolysis.

  • Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions.[6]

The choice of protecting groups depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Key Orthogonally Protected Derivatives

Several orthogonally protected derivatives of L-Dap are commercially available or can be synthesized, providing versatile building blocks for peptide synthesis.

Derivativeα-Amine Protectionβ-Amine ProtectionCarboxyl Group
Fmoc-L-Dap(Boc)-OHFmocBocFree Acid
Boc-L-Dap(Fmoc)-OHBocFmocFree Acid
Fmoc-L-Dap(Alloc)-OHFmocAllocFree Acid
Nα-Boc-Nβ-Cbz-L-DapBocCbzFree Acid

Table 3: Common Orthogonally Protected Derivatives of L-Diaminopropionic Acid.

The corresponding methyl esters of these protected amino acids are also crucial intermediates in many synthetic routes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key compounds and their application in peptide synthesis.

Synthesis of Methyl (2S)-2,3-diaminopropanoate Dihydrochloride

This protocol describes a common method for the synthesis of the dihydrochloride salt starting from an orthogonally protected precursor.

Step 1: Synthesis of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid methyl ester

  • To a solution of Boc-L-Dap(Fmoc)-OH (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add anhydrous methanol (5.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected methyl ester. Purify by column chromatography if necessary.

Step 2: Deprotection to yield Methyl (2S)-2,3-diaminopropanoate Dihydrochloride

  • Dissolve the product from Step 1 in a solution of 4 M HCl in dioxane.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the removal of both Boc and Fmoc groups by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the dihydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain methyl (2S)-2,3-diaminopropanoate dihydrochloride as a white to off-white solid.

Incorporation of Fmoc-L-Dap(Boc)-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of an orthogonally protected Dap residue into a peptide chain using standard Fmoc-based SPPS.[7]

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-L-Dap(Boc)-OH (3-5 eq) with a coupling reagent such as HBTU (3-5 eq) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Selective Deprotection of the β-Amine (if required): The Boc group on the Dap side chain can be selectively removed on-resin using a solution of TFA in DCM (e.g., 30-50% v/v) while the N-terminal Fmoc group remains intact. This allows for side-chain modification, such as branching or labeling.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove all remaining protecting groups.

Role in Natural Product Biosynthesis: The Case of Monobactams

Methyl (2S)-2,3-diaminopropanoate, or more accurately its parent amino acid L-2,3-diaminopropionate, is a crucial precursor in the biosynthesis of sulfazecin, a monobactam antibiotic produced by Pseudomonas acidophila.[8]

The Sulfazecin Biosynthetic Pathway

The biosynthesis of sulfazecin is orchestrated by a non-ribosomal peptide synthetase (NRPS) machinery.[9] The key steps involving L-Dap are:

  • Precursor Synthesis: L-2,3-diaminopropionate is synthesized from L-phosphoserine.[4]

  • NRPS Assembly: The NRPS enzyme SulM incorporates L-2,3-diaminopropionate as the third and final amino acid in a tripeptide chain.[8]

  • β-Lactam Ring Formation: A specialized thioesterase (TE) domain at the end of the NRPS catalyzes the intramolecular cyclization of the L-Dap residue to form the characteristic β-lactam ring of the monobactam core.[10] This is a critical and unusual step that distinguishes monobactam biosynthesis.

The following diagram illustrates the key steps in the sulfazecin biosynthetic pathway involving L-Dap.

Sulfazecin_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly Line (SulI & SulM) cluster_modification Post-NRPS Modification L-Phosphoserine L-Phosphoserine L-2,3-Diaminopropionate L-2,3-Diaminopropionate L-Phosphoserine->L-2,3-Diaminopropionate SulG, SulH L-Dap L-Dap L-2,3-Diaminopropionate->L-Dap Incorporation D-Glu D-Glu L-Ala L-Ala Tripeptide-S-PCP D-Glu-L-Ala-L-Dap-S-PCP L-Dap->Tripeptide-S-PCP SulM Monobactam_Core β-Lactam Ring Formation Tripeptide-S-PCP->Monobactam_Core TE Domain (Cyclization) Sulfazecin Sulfazecin Monobactam_Core->Sulfazecin Further Modifications (e.g., Sulfonation)

Sources

A Technical Guide to the Natural Occurrence and Biosynthesis of L-2,3-Diaminopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-2,3-diaminopropanoic acid (L-DAPA), a non-proteinogenic amino acid, holds a dual identity in the scientific landscape. It is a naturally occurring metabolite in a range of organisms, from bacteria to plants, where it serves as a crucial precursor to secondary metabolites like antibiotics and siderophores.[1][2] Conversely, in certain leguminous plants, its derivative, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), acts as a potent neurotoxin responsible for the debilitating neurological disorder, neurolathyrism.[3][4] This guide provides an in-depth exploration of the natural distribution of L-DAPA and a technical overview of its biosynthetic pathways. Furthermore, it details established experimental methodologies for its extraction, quantification, and the characterization of its biosynthetic enzymes, offering a critical resource for researchers in natural product chemistry, neurobiology, and drug development.

Introduction to L-2,3-Diaminopropanoic Acid (L-DAPA)

L-2,3-diaminopropanoic acid, also referred to as L-β-aminoalanine, is a non-proteinogenic amino acid characterized by the presence of two amino groups at the α and β positions of a propanoic acid backbone.[5] This structural feature makes it a versatile building block in the synthesis of various natural products.[6] In the context of human health, L-DAPA itself is not the primary toxic agent. However, its derivative, β-ODAP, is a known neurotoxin that can cause irreversible paralysis of the lower limbs, a condition known as neurolathyrism.[3][7] This disease is particularly prevalent in regions where the grass pea (Lathyrus sativus), a legume rich in β-ODAP, is consumed as a staple food, especially during times of famine.[8][9] Understanding the natural occurrence and biosynthesis of L-DAPA is therefore paramount for developing strategies to mitigate the risk of neurolathyrism and for harnessing its potential in biotechnological applications.

Natural Occurrence of L-DAPA and its Derivatives

L-DAPA and its derivatives are found across different biological kingdoms. While its presence is most notably associated with plants of the Lathyrus genus, it also plays a significant role in the metabolism of various bacteria and has been identified in other plant species.

Organism/FamilyCompoundTypical LocationBiological SignificanceReferences
Lathyrus sativus (Grass Pea)β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP)Seeds, SeedlingsNeurotoxin causing neurolathyrism[3][8][10]
Panax spp. (Ginseng)β-N-oxalyl-L-α,β-diaminopropionic acid (dencichine)RootsPraised for hemostatic properties[7][11]
Acacia spp.β-ODAPSeedsPotential defensive compound[10]
Crotalaria spp.β-ODAPSeedsPotential defensive compound[10]
Staphylococcus aureusL-DAPA-Precursor to the siderophore staphyloferrin B[2]
Various BacteriaL-DAPA-Precursor to antibiotics and other secondary metabolites[1][6]

The concentration of these compounds can vary significantly depending on the species, environmental conditions, and the developmental stage of the organism.[10]

Biosynthesis of L-2,3-Diaminopropanoic Acid

The biosynthesis of L-DAPA is not universally conserved, and different pathways have been elucidated in various organisms. Two primary pathways have been characterized, one in plants and another in bacteria.

Biosynthesis in Plants (e.g., Lathyrus sativus)

In Lathyrus sativus, the biosynthesis of L-DAPA is intricately linked to sulfur metabolism and proceeds through the formation of β-cyanoalanine.[8][12] The key enzymes involved are serine acetyltransferase (SAT) and β-cyanoalanine synthase (β-CAS).[12]

The proposed pathway is as follows:

  • Activation of L-Serine: L-serine is acetylated by serine acetyltransferase (SAT) to form O-acetylserine (OAS). This is often a rate-limiting step.[13]

  • Cyanide Incorporation: β-cyanoalanine synthase (β-CAS) , a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the reaction of OAS with cyanide to produce β-cyanoalanine.[12]

  • Reduction to L-DAPA: While not fully elucidated, it is hypothesized that β-cyanoalanine is subsequently reduced to form L-DAPA.

  • Oxalylation to β-ODAP: L-DAPA is then converted to the neurotoxin β-ODAP through the action of oxalyl-CoA synthetase and a subsequent transferase.[13][14]

Plant_LDAPA_Biosynthesis L-Serine L-Serine O-Acetylserine O-Acetylserine L-Serine->O-Acetylserine Serine Acetyltransferase (SAT) β-Cyanoalanine β-Cyanoalanine O-Acetylserine->β-Cyanoalanine β-Cyanoalanine Synthase (β-CAS) L-DAPA L-DAPA β-Cyanoalanine->L-DAPA Reduction (Proposed) β-ODAP β-ODAP L-DAPA->β-ODAP Oxalyl-CoA Synthetase & Transferase

Caption: Proposed biosynthetic pathway of L-DAPA and β-ODAP in Lathyrus sativus.

Biosynthesis in Bacteria (e.g., Staphylococcus aureus)

In the bacterium Staphylococcus aureus, L-DAPA is synthesized as a precursor for the siderophore staphyloferrin B. This pathway involves two key enzymes, SbnA and SbnB.[2]

The established pathway is as follows:

  • Condensation Reaction: The enzyme SbnA , which is PLP-dependent, utilizes O-phospho-L-serine and L-glutamate as substrates to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2]

  • Oxidative Hydrolysis: The enzyme SbnB then uses NAD+ to oxidatively hydrolyze ACEGA, which results in the formation of α-ketoglutarate and L-DAPA.[2]

Bacterial_LDAPA_Biosynthesis cluster_substrates Substrates O-phospho-L-serine O-phospho-L-serine ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid (ACEGA) O-phospho-L-serine->ACEGA SbnA (PLP-dependent) L-glutamate L-glutamate L-glutamate->ACEGA SbnA (PLP-dependent) L-DAPA L-DAPA ACEGA->L-DAPA SbnB (NAD+ dependent)

Caption: Bacterial biosynthetic pathway of L-DAPA in Staphylococcus aureus.

Experimental Methodologies

The study of L-DAPA and its derivatives requires robust analytical and biochemical techniques. The following sections provide an overview of established protocols.

Extraction and Quantification of β-ODAP from Plant Material

This protocol outlines a general procedure for the extraction and quantification of β-ODAP from Lathyrus sativus seeds using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-UV Quantification of β-ODAP

  • Sample Preparation:

    • Grind dried seed material to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex thoroughly.

    • Incubate at 60°C for 1 hour with intermittent vortexing.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet and pool the supernatants.

    • Filter the pooled supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used. A typical ratio is 92:8 (v/v).[15]

    • Flow Rate: 1 mL/min.[15]

    • Detection: UV detection at 280 nm.[15]

    • Quantification: Prepare a standard curve using a certified β-ODAP standard. The concentration of β-ODAP in the sample is determined by comparing its peak area to the standard curve.

Causality and Validation: The use of 70% ethanol is effective for extracting polar non-protein amino acids. The C18 column provides good separation of β-ODAP from other matrix components. UV detection at 280 nm is suitable for aromatic compounds, however, for non-aromatic compounds like β-ODAP, derivatization with a chromophore-containing reagent like o-phthaldialdehyde (OPA) is often employed to enhance sensitivity and selectivity.[7] The protocol's validity is ensured by running a blank (extraction solvent only), a certified standard, and the sample. The linearity of the standard curve confirms the quantitative accuracy of the method.

Extraction_Workflow start Grind Seed Sample extraction Extract with 70% Ethanol at 60°C start->extraction centrifuge Centrifuge to Pellet Debris extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter hplc Inject into HPLC-UV System filter->hplc quantify Quantify using Standard Curve hplc->quantify

Caption: Workflow for the extraction and quantification of β-ODAP from plant material.

In Vitro Assay of β-Cyanoalanine Synthase (β-CAS) Activity

This protocol describes a method to measure the activity of β-CAS, a key enzyme in the plant biosynthetic pathway of L-DAPA.

Protocol: Spectrophotometric Assay of β-CAS Activity

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., young leaves or seedlings) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM EDTA, and 10% glycerol).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.5)

      • 10 mM O-acetylserine (OAS)

      • 5 mM Potassium Cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic.

      • 0.1 mM Pyridoxal-5'-phosphate (PLP)

      • Crude enzyme extract

  • Assay Procedure:

    • Initiate the reaction by adding the enzyme extract.

    • The activity of β-CAS can be coupled to the detection of sulfide produced from the alternative substrate cysteine. The sulfide can be measured colorimetrically.

    • Alternatively, the product β-cyanoalanine can be quantified by HPLC after derivatization.

Causality and Validation: This assay relies on providing the enzyme with its known substrates (OAS and cyanide) and cofactor (PLP). A self-validating system includes several controls:

  • No Enzyme Control: To check for non-enzymatic reactions.

  • No Substrate Control (OAS or KCN): To ensure the activity is substrate-dependent.

  • Boiled Enzyme Control: To confirm that the observed activity is due to a functional, properly folded enzyme.

Conclusion and Future Directions

L-2,3-diaminopropanoic acid is a metabolite of considerable scientific interest due to its roles as a biosynthetic precursor and its link to the neurotoxin β-ODAP. While significant progress has been made in elucidating its natural distribution and biosynthetic pathways, further research is needed. Key areas for future investigation include the complete characterization of the reduction step from β-cyanoalanine to L-DAPA in plants, the identification of L-DAPA and its derivatives in a wider range of organisms, and the development of strategies to reduce β-ODAP content in Lathyrus sativus to improve its safety as a food crop. A deeper understanding of L-DAPA metabolism will not only contribute to preventing neurolathyrism but may also open new avenues for the biotechnological production of valuable compounds.

References

  • Digital Commons@Becker. (2017, February 28). β-N-Oxalyl-L-α,β-diaminopropionic acid (β-odap) content in lathyrus sativus: The integration of nitrogen and sulf. Retrieved from [Link]

  • ACS Publications. (2021, February 4). β-Cyanoalanine Synthase Regulates the Accumulation of β-ODAP via Interaction with Serine Acetyltransferase in Lathyrus sativus. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, September 5). The LsBAHD3‐LsAAE3 Module Catalyses Biosynthesis of β‐N‐Oxalyl‐L‐α,β‐Diaminopropionic Acid in Lathyrus sativus and Pisum sativum. Retrieved from [Link]

  • Wikipedia. Neurolathyrism. Retrieved from [Link]

  • Wikipedia. L-DOPA. Retrieved from [Link]

  • ResearchGate. (2007, January). 3-N-oxalyl-L-2,3-diaminopropanoic acid, a multifunctional plant metabolite of toxic reputation. Retrieved from [Link]

  • Semantic Scholar. Therapeutic role of L-DOPA produced as a secondary metabolite from different legumes and plant sources. Retrieved from [Link]

  • PMC. Electroanalytical Overview: The Determination of Levodopa (L-DOPA). Retrieved from [Link]

  • PubMed. (2017, February 28). β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus Sativus: The Integration of Nitrogen and Sulfur Metabolism Through β-Cyanoalanine Synthase. Retrieved from [Link]

  • PubChem - NIH. L-dopa and L-dopachrome biosynthesis. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2,3-Diaminopropionic acid (FDB022790). Retrieved from [Link]

  • ResearchGate. Therapeutic role of L-DOPA produced as a secondary metabolite from different legumes and plant sources. Retrieved from [Link]

  • Semantic Scholar. (2022, June 17). Determination of levodopa by chromatography-based methods in biological samples: a review. Retrieved from [Link]

  • DergiPark. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. Retrieved from [Link]

  • Semantic Scholar. 3-N-oxalyl-L-2,3-diaminopropanoic acid, a multifunctional plant metabolite of toxic reputation. Retrieved from [Link]

  • ResearchGate. L-DOPA Biosynthetic pathway (A) L-DOPA is synthesised through.... Retrieved from [Link]

  • ResearchGate. Fig. 4 Proposed metabolic pathway for the biosynthesis of l-DOPA in.... Retrieved from [Link]

  • PubMed. Studies on the biosynthesis of beta-N-oxalyl-L-alpha, beta-diaminopropionic acid, the Lathyrus sativus neurotoxin. Retrieved from [Link]

  • CABI Digital Library. Lathyrism in people and animals. Retrieved from [Link]

  • MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • PMC. Lessons from neurolathyrism: A disease of the past & the future of Lathyrus sativus (Khesari dal). Retrieved from [Link]

  • Wiley Online Library. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Retrieved from [Link]

  • PMC. (2018, December 12). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 1). L-Dopa Extraction and Analytical Determination in Plant Matrices. Retrieved from [Link]

  • PubMed. (2019, January 15). Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid. Retrieved from [Link]

  • PubMed. (2014, March 20). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Retrieved from [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • MDPI. (2020, May 1). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]

  • ResearchGate. The diaminopimelic acid pathway of lysine biosynthesis. Left: the steps.... Retrieved from [Link]

  • BRENDA Enzyme Database. download as CSV. Retrieved from [Link]

  • PMC. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects. Retrieved from [Link]

  • MDPI. (2026, March 11). Vasculoprotective Effects of Sodium-Glucose Co-Transporter Inhibitors in Non-Diabetic Experimental Settings: A Narrative Review. Retrieved from [Link]

Sources

Stability and Storage Conditions for Methyl (2S)-2,3-diaminopropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2,3-diaminopropanoate (commonly referred to as L-DAP methyl ester) is a critical non-proteinogenic amino acid building block. It is extensively utilized in the synthesis of complex peptides, amphipathic biosensors, and targeted therapeutics[1]. However, the vicinal diamine structure coupled with a reactive methyl ester creates a highly unstable thermodynamic profile when the molecule is in its free base form. This technical guide provides an in-depth analysis of the degradation mechanisms of L-DAP methyl ester and establishes self-validating protocols for its storage, handling, and in situ application.

Chemical Properties and Degradation Mechanisms

The instability of the methyl (2S)-2,3-diaminopropanoate free base is rooted in its inherent nucleophilicity and the presence of an excellent internal leaving group.

  • Nucleophilic Aminolysis and Diketopiperazine (DKP) Formation: In the free base state, the unprotonated N-terminal and side-chain amines act as potent nucleophiles, while the methoxy group of the ester serves as an accessible leaving group[2]. This structural arrangement makes the free base highly susceptible to spontaneous cyclization. Diketopiperazine formation is thermodynamically driven by the creation of a low-strain, stable six-membered ring, and is entropically favored due to its intramolecular nature[3].

  • Ester Hydrolysis: In the presence of atmospheric moisture, the methyl ester is prone to slow hydrolysis, converting the molecule back into the free (2S)-2,3-diaminopropanoic acid, altering its solubility and reactivity profiles.

  • Oligomerization: Uncontrolled intermolecular aminolysis can lead to the formation of polyamides or oligomeric byproducts if the free base is left in solution without an immediate electrophilic target.

Degradation DAP Methyl (2S)-2,3-diaminopropanoate (Free Base) DKP Diketopiperazine (DKP) (Cyclization) DAP->DKP Intramolecular Cyclization (Basic/Neutral pH) Acid (2S)-2,3-diaminopropanoic acid (Hydrolysis) DAP->Acid Moisture / H2O (Ester Hydrolysis) Oligomer Oligomers / Polyamides (Intermolecular Aminolysis) DAP->Oligomer Uncontrolled Aminolysis

Figure 1: Primary degradation pathways of methyl (2S)-2,3-diaminopropanoate free base.

Storage Conditions: The Dihydrochloride Imperative

To circumvent the thermodynamic inevitability of DKP formation, methyl (2S)-2,3-diaminopropanoate must be synthesized, shipped, and stored exclusively as its dihydrochloride salt.

The Causality of Salt Stability: Converting the amines into hydrochloride salts protonates the nitrogen atoms ( NH3+​ ). This effectively locks their lone electron pairs, completely neutralizing their nucleophilicity and preventing both intramolecular attack on the ester and intermolecular oligomerization[1].

Quantitative Storage Parameters

The following table summarizes the critical storage parameters comparing the free base to the industry-standard dihydrochloride salt.

ParameterFree Base FormDihydrochloride Salt Form
Physical State Unstable oil / viscous liquidCrystalline solid
Recommended Storage Temp DO NOT STORE -20°C (Long-term) / 2-8°C (Short-term)
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen), Desiccated
Shelf Life < 1 hour (must be generated in situ)> 2 years (under optimal conditions)
Primary Degradation Risk Rapid DKP formation, oligomerizationSlow ester hydrolysis (if exposed to moisture)

Experimental Methodologies: Self-Validating Protocols

Because the free base cannot be stored, it must be generated in situ immediately prior to the coupling reaction. The following protocols are designed with built-in self-validation steps to ensure experimental integrity.

Protocol 1: In Situ Free Base Generation and Immediate Coupling

Objective: Safely liberate the nucleophilic amines for peptide coupling while kinetically outcompeting DKP formation.

  • Preparation: Suspend 1.0 eq of methyl (2S)-2,3-diaminopropanoate dihydrochloride in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an Argon atmosphere.

  • Thermal Control: Chill the suspension to 0°C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for intramolecular cyclization, widening the operational window for the desired intermolecular coupling.

  • Electrophile Priming: Add 2.1 eq of the desired activated electrophile (e.g., an active ester or acyl chloride) to the chilled suspension[4].

  • Base Addition: Dropwise, add 2.2 eq of a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA). Causality: The base neutralizes the HCl, generating the transient free base in situ, which immediately reacts with the pre-loaded electrophile before it can cyclize.

  • Self-Validation Step: After 15 minutes, extract a 10 µL aliquot and quench it in 90 µL of 0.1% TFA/Acetonitrile. The acidic quench instantly re-protonates any unreacted free base, halting degradation. Analyze via LC-MS to confirm the presence of the desired coupled product mass and the absence of the DKP mass ( M−32 Da). If DKP is >5% , the batch is flagged, and coupling reagent stoichiometry must be adjusted.

Workflow Salt DAP Dihydrochloride (Stable Storage) Solvent Suspend in Dry Solvent (e.g., DMF/DCM) Salt->Solvent Base Add Mild Base (DIEA at 0°C) Solvent->Base FreeBase Transient Free Base (In Situ) Base->FreeBase Electrophile Add Activated Electrophile (Immediate Coupling) FreeBase->Electrophile Product Stable Amide Product Electrophile->Product

Figure 2: Workflow for the in situ generation and immediate coupling of the free base.

Protocol 2: Analytical Validation of Salt Stability (LC-MS)

Objective: Verify the integrity of stored methyl (2S)-2,3-diaminopropanoate dihydrochloride batches without inducing artifactual degradation during analysis.

  • Sample Preparation: Dissolve 1 mg of the stored dihydrochloride salt in 1 mL of 0.1% Formic Acid in LC-MS grade water. Causality: Using an acidic diluent ensures the amines remain fully protonated, preventing DKP formation during the sample waiting period in the autosampler.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Run a "forced degradation" control alongside the storage samples. Prepare this control by heating 1 mg of the salt in 1 mL of basic methanol (containing 1% Triethylamine) for 1 hour to intentionally force DKP formation. This proves the LC-MS method's capability to chromatographically resolve the intact salt from its cyclic degradation products, ensuring no false negatives occur in the actual sample analysis.

Conclusion

The successful application of methyl (2S)-2,3-diaminopropanoate relies entirely on understanding its thermodynamic vulnerabilities. By strictly adhering to dihydrochloride salt storage at -20°C under desiccated conditions, and employing kinetically controlled in situ free base generation, researchers can completely bypass the risks of diketopiperazine formation and ester hydrolysis, ensuring high-yield, reproducible synthetic workflows.

References

  • Benchchem. "2,3-Diaminopropanoic acid hydrochloride | 54897-59-5". Source: benchchem.com.
  • Peptide Chemistry. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention". Source: peptidechemistry.org.
  • MDPI. "Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides". Source: mdpi.com.
  • National Institutes of Health (NIH). "Structure-Activity Relationships in Toll-like Receptor-2 agonistic Diacylthioglycerol Lipopeptides". Source: nih.gov.

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Spectroscopic and Physicochemical Profiling of Methyl (2S)-2,3-diaminopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2,3-diaminopropanoate (commonly referred to as L-Dap-OMe or methyl 3-amino-L-alaninate) is a highly versatile, non-proteinogenic amino acid derivative. As a chiral diamine building block, it is indispensable in the synthesis of cationic amphipathic peptides, pH-sensitive delivery vectors, and novel chemotherapeutics[1]. This technical guide provides an authoritative synthesis of its spectroscopic signatures, physicochemical dynamics, and field-validated protocols for its isolation and structural verification.

Physicochemical Dynamics & Causality

Understanding the behavior of L-Dap-OMe requires a deep analysis of its ionization states. The presence of the methyl ester significantly alters the electronic landscape of the molecule compared to its free acid counterpart.

  • Causality of pKa Depression: The electron-withdrawing nature of the methyl ester, combined with the proximity of the vicinal diamine system, induces a strong inductive effect. At 37°C, the pKa values for the α-NH₂ and β-NH₂ groups in L-Dap-OMe are heavily depressed to 4.18 and 7.96, respectively[2]. This is a marked reduction from the free acid form (pKa 6.42 and 9.37)[2].

  • Application Insight: This highly specific pH-sensitive profile is precisely what makes Dap derivatives invaluable for designing vectors that undergo conformational shifts in mildly acidic endosomal environments (pH 5.0–6.5)[2].

Spectroscopic Data Overview

Accurate structural validation of L-Dap-OMe relies on orthogonal spectroscopic techniques. Below is the synthesized reference data for the hydrochloride salt form.

Table 1: ¹H NMR Data for Methyl (2S)-2,3-diaminopropanoate Hydrochloride

Solvent: D₂O | Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Note
4.42 Multiplet (m)1Hα-CHHighly deshielded by the adjacent electron-withdrawing ester carbonyl and the protonated α-ammonium group[2].
3.78 Singlet (s)3HOCH₃Characteristic sharp resonance of the methyl ester[2]. Serves as an internal integration standard.
3.50 Multiplet (m)2Hβ-CH₂Diastereotopic protons split by the adjacent chiral α-center[2]. Shifted downfield due to the β-ammonium group.
Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (ESI+)

m/z ValueIon AssignmentRelative AbundanceStructural Implication
119.08 [M+H]⁺Base Peak (100%)Confirms the exact mass of the free base (C₄H₁₀N₂O₂ = 118.07 Da).
141.06 [M+Na]⁺VariableCommon sodium adduct formation in ESI+.
102.05 [M - NH₃ + H]⁺Minor FragmentCharacteristic loss of ammonia from the primary amine.
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3200 - 2800 N-H Stretch (broad)Indicates the presence of primary ammonium salts (-NH₃⁺). Broadness is due to extensive hydrogen bonding.
1745 C=O Stretch (sharp)Confirms the intact unconjugated aliphatic methyl ester.
1600 N-H BendScissoring deformation of the protonated amines.
1220 C-O StretchCorresponds to the ester alkoxy linkage.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis and Deprotection of L-Dap-OMe

Objective: Isolate methyl (2S)-2,3-diaminopropanoate hydrochloride from its Boc-protected precursor. Self-Validating Checkpoint: The complete disappearance of the massive tert-butyl singlet (~1.40 ppm) in the ¹H NMR spectrum against the retention of the ester methoxy singlet (3.78 ppm) confirms successful deprotection without unintended ester hydrolysis.

  • Reaction Setup: Dissolve Methyl (2S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (1.0 mmol) in 2 mL of a 1:1 (v/v) mixture of anhydrous Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)[2].

    • Causality: The 1:1 TFA/DCM ratio provides sufficient acidity to protonate the Boc carbamate, driving the elimination of isobutylene gas and carbon dioxide. Anhydrous conditions are strictly maintained to prevent the hydrolytic cleavage of the methyl ester.

  • Cleavage: Stir the reaction mixture continuously for 3 hours at ambient room temperature[2].

    • Causality: A 3-hour duration ensures quantitative cleavage. Premature termination leads to a mixture of mono-protected and fully deprotected species, complicating downstream purification.

  • Concentration: Remove the solvent in vacuo to yield the crude residue[2].

    • Causality: TFA is highly volatile, allowing for rapid concentration without thermal degradation of the diamine.

  • Anion Exchange: Dissolve the resulting residue in a 10% aqueous acetic acid solution and freeze-dry (lyophilize) for 24 hours[2].

    • Causality: This step initiates a mild anion exchange, replacing the strongly acidic trifluoroacetate counterions with milder acetate/hydrochloride ions.

  • Purification: Re-dissolve the solid in LC-MS grade water and lyophilize for an additional 24 hours. Repeat this aqueous lyophilization three times[2].

    • Causality: Repeated aqueous lyophilization acts as an azeotropic-like removal process, driving off any residual trace volatile acids and yielding a highly pure, crystalline solid[2].

Protocol 2: Spectroscopic Sample Preparation

Objective: Prepare the isolated compound for orthogonal structural validation. Self-Validating Checkpoint: The sample must fully dissolve in D₂O, yielding a completely clear solution. Any turbidity indicates the presence of unreacted, lipophilic Boc-protected starting material.

  • NMR Preparation: Dissolve 5–10 mg of the lyophilized L-Dap-OMe salt in 0.5 mL of Deuterium Oxide (D₂O, 99.9% D)[2].

    • Causality: D₂O is selected over CDCl₃ or DMSO-d₆ due to the extreme polarity of the diamine hydrochloride salt. Note that the exchangeable amine protons (-NH₃⁺) will rapidly exchange with deuterium and become invisible in the ¹H spectrum, simplifying the aliphatic region.

  • MS Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ionization enhancer, ensuring robust protonation of the basic amine groups to yield a strong [M+H]⁺ signal at m/z 119.08 in positive ESI mode.

  • IR Preparation: Analyze the neat crystalline solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: ATR eliminates the need for KBr pellet pressing, preventing potential moisture absorption (hygroscopicity) that could obscure the critical N-H stretching region.

Mechanistic & Workflow Visualizations

SynthesisWorkflow A Boc-Dap-OMe Precursor B TFA/DCM (1:1) 3h, RT A->B Acidic Cleavage C In Vacuo Concentration B->C Volatile Removal D Lyophilization (10% AcOH to H2O) C->D Anion Exchange E L-Dap-OMe Hydrochloride D->E Yield Solid

Caption: Synthesis and isolation workflow for L-Dap-OMe hydrochloride.

AnalyticalPipeline Sample L-Dap-OMe Sample NMR 1H NMR (D2O) Validate Backbone Sample->NMR MS ESI-MS (+) Confirm [M+H]+ Sample->MS IR FT-IR (ATR) Verify C=O Mode Sample->IR Purity Data Synthesis: Confirm >95% Purity NMR->Purity MS->Purity IR->Purity

Caption: Orthogonal spectroscopic validation pipeline for L-Dap-OMe.

References

  • Source: nih.
  • Source: benchchem.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Methyl (2S)-2,3-Diaminopropanoate from D-Serine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The non-proteinogenic amino acid (2S)-2,3-diaminopropanoic acid (L-Dap) and its ester derivatives are critical structural motifs in various biologically active compounds, including the antitumor antibiotics bleomycins and the natural product albizziine[1]. Synthesizing orthogonally protected methyl (2S)-2,3-diaminopropanoate relies heavily on robust, stereocontrolled methodologies.

This application note details a highly efficient "chiral pool" strategy to synthesize orthogonally protected methyl (2S)-2,3-diaminopropanoate starting from commercially available N-α-Fmoc-O-tert-butyl-D-serine[1][2]. By leveraging a head-to-tail oxidation state inversion, the inherent (2R) stereocenter of D-serine is elegantly translated into the (2S) configuration of L-Dap without breaking any bonds at the chiral center, ensuring complete preservation of enantiomeric purity[1].

Mechanistic Rationale & Stereochemical Strategy

The "Head-to-Tail" Backbone Inversion

The defining challenge in synthesizing L-Dap derivatives is establishing the (2S) stereocenter. Rather than utilizing asymmetric catalysis, this protocol employs a stereospecific backbone inversion[2].

  • C1 Reduction: The original C1 carboxyl group of D-serine is reduced to an aldehyde and subsequently converted to a substituted amine (C3 of the target molecule) via reductive amination[1].

  • C3 Oxidation: The original C3 hydroxymethyl group of D-serine is unmasked and oxidized to a carboxyl group (C1 of the target molecule)[1].

Because the spatial orientation of the substituents at the α-carbon remains fixed while the functional groups defining the carbon backbone are swapped, the Cahn-Ingold-Prelog (CIP) priority dictates a shift from the (2R) configuration (D-serine) to the (2S) configuration (L-Dap)[2][3].

Causality of Reagent Selection
  • Titanium(IV) Isopropoxide [Ti(OiPr)₄]: During reductive amination, Ti(OiPr)₄ acts as both a Lewis acid to activate the aldehyde and a water scavenger. This dual action drives the equilibrium toward imine formation, which is strictly required when using poorly nucleophilic amines like sulfonamides[2].

  • TEMPO / TCCA Oxidation: The oxidation of the unmasked primary alcohol to the carboxylic acid must be mild to prevent epimerization of the sensitive α-chiral center. The combination of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) provides a highly selective, basicity-controlled oxidation environment that preserves stereochemical integrity[4].

Experimental Workflow

Synthetic workflow for the conversion of D-serine to L-Dap methyl ester via backbone inversion.

Step-by-Step Protocols

Note: All reactions should be performed under an inert argon or nitrogen atmosphere using anhydrous solvents unless otherwise specified.

Step 1: Preparation of the Aldehyde Intermediate
  • Activation: Dissolve N-α-Fmoc-O-tert-butyl-D-serine (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv) and HATU (1.1 equiv) at 0 °C to form the Weinreb amide.

  • Reduction: Isolate the Weinreb amide and dissolve it in anhydrous THF at -78 °C. Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.5 equiv) dropwise.

  • Quench: After 1 hour, quench the reaction with saturated aqueous Rochelle's salt solution. Stir vigorously until phase separation is clear. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Step 2: Titanium-Mediated Reductive Amination
  • Imine Formation: Dissolve the crude aldehyde (1.0 equiv) in anhydrous methanol (MeOH). Add the desired primary amine or sulfonamide (e.g., p-toluenesulfonamide, 1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir the mixture for 6–8 hours to ensure complete imine/hemiaminal formation[1][2].

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in portions. Allow the reaction to warm to room temperature and stir overnight[5].

  • Workup: Quench with water, filter the resulting titanium dioxide precipitate through a Celite pad, and extract the filtrate with DCM. Purify via flash chromatography to isolate the protected 2,3-diaminopropanol.

Step 3: Deprotection and TEMPO-Catalyzed Oxidation
  • Ether Cleavage: Dissolve the protected 2,3-diaminopropanol in a mixture of Trifluoroacetic acid (TFA) and DCM (1:1 v/v) at 0 °C. Stir for 2 hours to cleave the tert-butyl ether, revealing the primary alcohol. Evaporate the volatiles under reduced pressure.

  • Oxidation: Dissolve the unmasked alcohol in a biphasic mixture of DCM and saturated aqueous NaHCO₃. Add TEMPO (0.1 equiv) and TCCA (1.5 equiv) at 0 °C[4].

  • Reaction Monitoring: Stir vigorously for 3–4 hours. The basicity of the NaHCO₃ buffer prevents Fmoc cleavage while suppressing α-proton epimerization.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl, extract with ethyl acetate, dry, and concentrate to yield the orthogonally protected L-Dap carboxylic acid[1].

Step 4: Methyl Esterification
  • Methylation: Dissolve the L-Dap carboxylic acid in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 equiv) and methyl iodide (MeI, 2.0 equiv) at 0 °C.

  • Completion: Stir for 4 hours at room temperature. Quench with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Final Product: The resulting product is the fully orthogonal, enantiopure protected methyl (2S)-2,3-diaminopropanoate.

Quantitative Data & Yield Analysis

The efficiency of the reductive amination step (Step 2) is highly dependent on the steric and electronic properties of the incoming nitrogen nucleophile. The use of Ti(OiPr)₄ is the critical variable that enables high yields even with deactivated sulfonamides[2].

Nucleophile (Amine/Sulfonamide)Protecting Group Installed at C3Reductive Amination Yield (%)Stereochemical Retention
n-Propylaminen-Propyl89%>99% ee
p-ToluenesulfonamideTosyl (Ts)82%>99% ee
4-NitrobenzenesulfonamideNs85%>99% ee

Data summarized from the optimization of 2,3-diaminopropanol intermediates via Ti(OiPr)₄-assisted reductive amination[2][6].

References

  • Temperini, A., Aiello, D., Mazzotti, F., Athanassopoulos, C. M., De Luca, P., & Siciliano, C. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. URL:[Link]

  • Wikipedia Contributors. 2,3-Diaminopropionic acid. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Introduction: Navigating the Unique Chemistry of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Use of Methyl (2S)-2,3-diaminopropanoate in Peptide Synthesis

(2S)-2,3-diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that offers a unique scaffold for introducing a primary amine into a peptide backbone. This side-chain functionality is a valuable tool for researchers and drug developers, enabling the creation of branched peptides, the attachment of labels or other molecules, and the modulation of a peptide's physicochemical properties.[1] While the direct incorporation of Dap into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires a free carboxylic acid, the methyl ester form, methyl (2S)-2,3-diaminopropanoate, serves as a crucial and versatile precursor.

This guide provides a detailed exploration of the applications of methyl (2S)-2,3-diaminopropanoate in peptide synthesis. It will elucidate why this compound is not directly used for chain elongation in standard Fmoc-SPPS and will provide detailed protocols for its primary applications: as a key intermediate in the synthesis of orthogonally protected Dap building blocks suitable for SPPS, and its use in solution-phase peptide coupling.

Part 1: The Foundational Role of Methyl (2S)-2,3-diaminopropanoate as a Synthetic Intermediate

The most common application of methyl (2S)-2,3-diaminopropanoate is as a starting material for the synthesis of orthogonally protected Dap derivatives that are compatible with Fmoc-based SPPS.[2][3] Orthogonal protection is a critical strategy in peptide chemistry that allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthesis.[3] For Dap, this means having distinct protecting groups on the α-amino and β-amino groups.

A common synthetic route involves the protection of the β-amino group, followed by protection of the α-amino group, and finally, saponification of the methyl ester to yield the free carboxylic acid ready for SPPS.

cluster_0 Synthesis of an SPPS-Ready Dap Building Block Start Methyl (2S)-2,3-diaminopropanoate Step1 Selective Nβ-protection (e.g., with Boc anhydride) Start->Step1 Protection of the more nucleophilic β-amino group Step2 Nα-protection (e.g., with Fmoc-OSu) Step1->Step2 Protection of the α-amino group Step3 Saponification (hydrolysis of the methyl ester) Step2->Step3 Generation of the free carboxylic acid End Nα-Fmoc-Nβ-Boc-(S)-2,3-diaminopropanoic acid (SPPS-ready) Step3->End

Caption: Workflow for the synthesis of an SPPS-compatible Dap building block from its methyl ester.

Protocol 1: Synthesis of Nα-Fmoc-Nβ-Boc-(S)-2,3-diaminopropanoic acid

This protocol details a representative synthesis of an orthogonally protected Dap derivative from methyl (2S)-2,3-diaminopropanoate hydrochloride.

Materials:

  • Methyl (2S)-2,3-diaminopropanoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Methodology:

  • Nβ-Boc Protection:

    • Suspend methyl (2S)-2,3-diaminopropanoate hydrochloride (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (2.2 eq) and stir until the starting material dissolves.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (2S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate.[4]

  • Nα-Fmoc Protection:

    • Dissolve the product from the previous step (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu (1.05 eq) in DMF.

    • Stir vigorously at room temperature for 4-6 hours.

    • Dilute the reaction mixture with water and extract with EtOAc.

    • Wash the organic layer with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate.

  • Saponification (Methyl Ester Hydrolysis):

    • Dissolve the Nα,Nβ-protected methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0°C.

    • Add LiOH (1.5 eq) and stir at 0°C for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Nα-Fmoc-Nβ-Boc-(S)-2,3-diaminopropanoic acid as a white solid.

Part 2: Application in Solution-Phase Peptide Synthesis

Methyl (2S)-2,3-diaminopropanoate, with one of its amino groups protected, is a valuable building block for solution-phase peptide synthesis.[5] In this approach, peptide bonds are formed in a homogenous solution, which can be advantageous for the synthesis of short peptides or for fragments that are later ligated.

The methyl ester of the C-terminal amino acid protects the carboxylic acid, while the N-terminus of the incoming amino acid is protected (e.g., with Fmoc or Boc).

cluster_1 Solution-Phase Dipeptide Synthesis AA1 Nα-Fmoc-Amino Acid (free COOH) Coupling Coupling Reagent (e.g., HBTU, DIPEA) in DMF AA1->Coupling AA2 Methyl (2S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate (free α-NH2) AA2->Coupling Dipeptide Nα-Fmoc-Dipeptide-OMe Coupling->Dipeptide

Sources

Application Note: Synthesis and Functionalization of N-Substituted Poly(L-2,3-diaminopropionic acid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Poly(L-2,3-diaminopropionic acid) (poly(DAP)) and its N-substituted derivatives represent a highly versatile class of cationic synthetic polypeptides. Unlike poly(L-lysine) or poly(L-ornithine), poly(DAP) possesses the shortest possible aliphatic side chain—a single methylene group separating the polymer backbone from the side-chain amine. This unique structural feature confers a highly concentrated charge density, which has been shown to significantly enhance membrane penetrability and antimicrobial efficacy in prokaryotic models such as E. coli[1].

Direct polymerization of heavily N-substituted DAP monomers is often thermodynamically and kinetically unfavorable due to severe steric hindrance near the α-carbon, which disrupts the required conformation for chain elongation. Therefore, the most robust and scalable approach is a post-polymerization modification strategy [2]. This involves the controlled ring-opening polymerization (ROP) of an orthogonally protected monomer (e.g., L-DAP(Boc)-NCA), followed by side-chain deprotection and subsequent N-substitution.

This application note provides a comprehensive, self-validating methodology for synthesizing well-defined N-substituted poly(DAP) architectures, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Principles & Workflow Design

The synthesis relies on the controlled ROP of α-amino acid N-carboxyanhydrides (NCAs). To achieve predictable molecular weights and narrow polydispersity indices (PDIs), the reaction must proceed exclusively via the Normal Amine Mechanism (NAM) rather than the Activated Monomer Mechanism (AMM).

  • Initiator Selection: We utilize a primary amine (e.g., hexylamine) to act as a pure nucleophile, attacking the C5 carbonyl of the NCA ring. Strong bases or moisture can abstract the nitrogen proton from the NCA ring, triggering the AMM pathway, which leads to uncontrolled chain growth and broad PDIs.

  • Acid Scavenging: During NCA synthesis using triphosgene, HCl is generated as a byproduct. If left unneutralized, HCl can prematurely open the NCA ring or degrade the monomer. We employ α-pinene as a non-nucleophilic acid scavenger to safely sequester HCl without interfering with the monomer[3].

Workflow A 1. Protected L-DAP B 2. NCA Formation A->B Triphosgene C 3. ROP Polymerization B->C Initiator D 4. Side-Chain Deprotection C->D TFA E 5. N-Substitution (Functionalization) D->E Electrophile

Caption: Workflow for the synthesis and post-polymerization modification of poly(L-DAP).

Quantitative Data: Reaction Parameters & Outcomes

The degree of polymerization (DP) and the resulting molecular weight are strictly governed by the Monomer-to-Initiator (M/I) ratio. Table 1 summarizes validated reaction parameters and their expected analytical outcomes.

Table 1: Influence of Initiator and M/I Ratio on Poly(L-DAP(Boc)) Synthesis

MonomerInitiatorM/I RatioSolventTime (h)Yield (%)DP ( 1 H-NMR)PDI (GPC)
L-DAP(Boc)-NCAHexylamine50:1Anhydrous DMF4885481.15
L-DAP(Boc)-NCAHexylamine100:1Anhydrous DMF7278921.22
L-DAP(Boc)-NCANi(0) complex100:1Anhydrous THF2490981.10
L-DAP(Cbz)-NCAHexylamine50:1Anhydrous DMF4882451.18

Experimental Protocols

Protocol 1: Synthesis of L-DAP(Boc)-NCA Monomer

Causality Check: Triphosgene is utilized instead of phosgene gas for operational safety. Rigorous anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive NCA ring back to the amino acid.

  • Preparation: In a flame-dried Schlenk flask under a dry argon atmosphere, suspend 5.0 g of H-L-DAP(Boc)-OH in 100 mL of anhydrous ethyl acetate.

  • Acid Scavenging: Add 2.5 equivalents of α-pinene to the suspension. Insight: α-pinene reacts with the evolving HCl to form bornyl chloride, preventing acid-catalyzed degradation of the NCA.

  • NCA Formation: Add 0.4 equivalents of triphosgene. Heat the reaction mixture to 60°C and stir until the suspension turns into a clear solution (typically 2–3 hours), indicating complete conversion to the NCA.

  • Purification: Concentrate the solution under reduced pressure. Precipitate the crude NCA by adding anhydrous hexane. Recrystallize the product three times from a mixture of anhydrous THF and hexane (1:3 v/v) inside a glovebox.

  • Analytical Validation: Confirm monomer purity via FTIR. The presence of two sharp anhydride carbonyl stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹ validates successful NCA formation.

Protocol 2: Controlled Ring-Opening Polymerization (ROP)

Causality Check: The reaction is performed in a glovebox to eliminate trace moisture. Water acts as a competitive nucleophile, leading to premature chain termination and broad molecular weight distributions.

  • Initiation: Inside an argon-filled glovebox, dissolve 1.0 g of purified L-DAP(Boc)-NCA in 10 mL of anhydrous DMF (0.1 M concentration).

  • Polymerization: Rapidly inject the calculated volume of hexylamine (e.g., for an M/I ratio of 50:1) using a micro-syringe.

  • Propagation: Stir the reaction at room temperature for 48 hours.

  • Analytical Validation (In-Process): Monitor the reaction via FTIR. The polymerization is deemed complete when the NCA anhydride bands (1850/1780 cm⁻¹) completely disappear, replaced by the broad amide I and II bands of the polypeptide backbone (~1650 and ~1540 cm⁻¹).

  • Isolation: Precipitate the polymer by dropwise addition into an excess of cold diethyl ether. Centrifuge, wash twice with ether, and dry under vacuum to yield Poly(L-DAP(Boc)).

Mechanism NCA NCA Monomer (L-DAP-Boc) Attack C5 Carbonyl Attack (Ring Opening) NCA->Attack Init Primary Amine (Nucleophile) Init->Attack Decarb Decarboxylation (-CO2) Attack->Decarb Prop Chain Propagation (Active Amine) Decarb->Prop Prop->NCA Iterative Cycle Polymer Poly(L-DAP) Chain Prop->Polymer Termination

Caption: Normal Amine Mechanism (NAM) for the ring-opening polymerization of NCA.

Protocol 3: Post-Polymerization N-Substitution

Causality Check: The Boc protecting group is acid-labile. We use Trifluoroacetic acid (TFA) for deprotection. Subsequent N-substitution requires a mild base (DIPEA) to ensure the β-amines are fully deprotonated and nucleophilic before introducing the electrophile.

  • Deprotection: Dissolve 500 mg of Poly(L-DAP(Boc)) in 5 mL of dichloromethane (DCM). Add 5 mL of TFA and stir for 2 hours at room temperature.

  • Isolation of Poly(L-DAP) TFA salt: Evaporate the solvents under a nitrogen stream. Precipitate the polymer in cold diethyl ether, centrifuge, and dry. Validation: 1 H-NMR in D₂O must show the complete disappearance of the Boc methyl peak at 1.4 ppm.

  • N-Substitution: Dissolve the deprotected polymer in anhydrous DMF. Add 5 equivalents (relative to the repeating units) of N,N-diisopropylethylamine (DIPEA) to neutralize the TFA salts.

  • Functionalization: Add 2 equivalents of the desired N-substituent precursor (e.g., an activated NHS-ester or acyl chloride). Stir for 24 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against DMF for 24 hours to remove unreacted hydrophobic precursors, then against deionized water for 48 hours. Lyophilize the retentate to obtain the pure N-substituted poly(DAP).

References[2] Barz, M., Duro-Castano, A., & Vicent, M. J. (2013). "A versatile post-polymerization modification method for polyglutamic acid: Synthesis of orthogonal reactive polyglutamates and their use in 'click chemistry'." Polymer Chemistry, 4, 2989–2994. (Cited via Peptide-Based Polymer Therapeutics, MDPI Polymers). https://doi.org/10.3390/polym6020517[3] Huang, J., & Heise, A. (2013). "Stimuli responsive synthetic polypeptides derived from N-carboxyanhydride (NCA) polymerisation." Chemical Society Reviews, 42, 7373-7390.https://doi.org/10.1039/C3CS60100A[1] Mikut, R., et al. (2022). "Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics." Antibiotics, 11(11), 1636.https://doi.org/10.3390/antibiotics11111636

Sources

Application Note: Regioselective Aziridine-2-Carboxylate Ring Opening for the Synthesis of 2,3-Diaminopropionate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Context

Enantiopure 2,3-diaminopropionate (DAP) derivatives are indispensable building blocks in modern drug discovery. They serve as critical fragments in biologically active molecules such as roxifiban and cyclotheonamide, and act as structural probes in solid-phase peptide synthesis (SPPS) for unnatural amino acid incorporation [1].

Historically, accessing orthogonally protected DAP required tedious, multi-step sequences starting from aspartic acid via the Curtius rearrangement, suffering from poor atom economy and complex deprotection cycles [1]. The direct ring opening of chiral aziridine-2-carboxylates offers a highly efficient, stereoselective alternative. However, N-alkylated aziridine-2-carboxylates are notoriously inert to external nucleophiles. This application note details field-proven methodologies to overcome this inertness, achieving highly regioselective ring opening to yield orthogonally protected 2,3-diaminopropionate.

Mechanistic Insights & Causality

The aziridine-2-carboxylate system presents two distinct electrophilic sites for nucleophilic attack: the C2 ( α ) and C3 ( β ) positions. The regiochemical outcome is dictated by the steric bulk of the ester, the nature of the N-activating group, and the specific catalytic environment[2].

  • Acidic/Lewis Acid Catalyzed Azidolysis (C2 Attack): Direct amine ring opening of unactivated N-benzyl aziridines is generally sluggish and yields poor regioselectivity. However, using sodium azide ( NaN3​ ) in an aqueous acidic medium (pH 4.0) supplemented with a Lewis acid ( AlCl3​⋅6H2​O ) fundamentally alters the transition state. The AlCl3​ coordinates with both the ester carbonyl oxygen and the aziridine nitrogen. This chelation increases the electrophilicity of the C2 position specifically, directing the azide nucleophile to attack at the α -carbon via an SN​2 mechanism, yielding the 2-azido-3-amino derivative with >95% regioselectivity [1].

  • Direct Amine Ring Opening (C3 Attack): In the absence of a chelating Lewis acid, or when utilizing specific N-protecting groups (e.g., N-nosyl or N-tosyl), nucleophiles like para-methoxybenzylamine (PMB- NH2​ ) tend to favor the less sterically hindered C3 position [2]. However, this often results in a mixture of regioisomers unless specific catalyst-free green chemistry conditions are optimized [3].

Regioselectivity Aziridine Aziridine-2-Carboxylate (Chiral Pool) C2_Attack Nucleophilic Attack at C2 (α) (e.g., NaN3, AlCl3, pH 4.0) Aziridine->C2_Attack Acidic/Lewis Acid C3_Attack Nucleophilic Attack at C3 (β) (e.g., PMB-NH2, Catalyst-Free) Aziridine->C3_Attack Basic/Neutral Prod_C2 2-Azido-3-Aminopropionate (Precursor to α,β-Diamino Acid) C2_Attack->Prod_C2 Prod_C3 2-Amino-3-Aminopropionate (Precursor to α,β-Diamino Acid) C3_Attack->Prod_C3

Fig 1: Regioselective pathways for aziridine-2-carboxylate ring opening.

Quantitative Data: Regioselectivity & Yields

The following table summarizes the causal relationship between reaction conditions and the regioselective outcome during the synthesis of DAP precursors[1, 2, 3].

Substrate (Aziridine N-Group)NucleophileCatalyst / ConditionsPrimary Site of AttackYield (%)Reference
N-[10(R)-o-methylbenzyl] NaN3​ AlCl3​⋅6H2​O (10 mol%), pH 4.0C2 ( α )95%Kim et al. [1]
3-Unsubstituted N-ActivatedPMB- NH2​ Solvent-free / NeutralMixed (C2 & C3)32% ( β ), 41% ( α )TUDublin[2]
α -C-alkyloxycarbonylSolid AminesCatalyst- & Solvent-freeC3 ( β )>85%Lin et al. [3]

Experimental Protocols

The following self-validating workflow details the synthesis of orthogonally protected DAP via the highly efficient AlCl3​ -catalyzed azidolysis route.

Workflow Step1 Step 1: Azidolysis NaN3, AlCl3·6H2O, pH 4.0 Step2 Step 2: Staudinger Reduction Ph3P, H2O, THF Step1->Step2 Step3 Step 3: α-Amine Protection Fmoc-OSu, Base Step2->Step3 Step4 Step 4: β-Amine Protection Boc2O, H2/Pd-C Step3->Step4 Product Orthogonally Protected 2,3-Diaminopropionate Step4->Product

Fig 2: Protocol workflow for orthogonally protected 2,3-diaminopropionate.

Protocol A: Regioselective Azidolysis of Aziridine-2-Carboxylate

Objective: Open the aziridine ring at the C2 position to install the α -azido group.

  • Solvent Preparation: Prepare a 50% aqueous ethanol solution. Adjust the pH precisely to 4.0 using dilute sulfuric acid ( H2​SO4​ ). Causality Check: Maintaining pH 4.0 is critical; higher pH reduces aziridine protonation, while lower pH risks ester hydrolysis.

  • Reagent Addition: Dissolve chiral [10(R)-o-methylbenzyl]aziridine-2(R)-carboxylate (-)-menthol ester (1.0 equiv) in the prepared solvent.

  • Catalysis: Add sodium azide ( NaN3​ , 3.0 equiv) followed by AlCl3​⋅6H2​O (10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc). The Lewis acid will drive the regioselective attack at C2.

  • Workup: Quench with saturated NaHCO3​ , extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo to yield 2-azido-3-[10(R)-o-methylbenzylamino]-propionate (Expected yield: ~95%) [1].

Protocol B: Staudinger Reduction & Orthogonal Protection

Objective: Convert the α -azide to an amine and establish Fmoc/Boc orthogonal protection for SPPS.

  • Staudinger Reduction: Dissolve the azido-propionate intermediate in THF. Add triphenylphosphine ( Ph3​P , 1.2 equiv) and a slight excess of H2​O . Stir at room temperature until N2​ evolution ceases (Self-validating visual cue). This yields the free α -amine (Expected yield: ~71%) [1].

  • α -Amine Fmoc Protection: React the crude free amine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equiv) in the presence of NaHCO3​ to protect the newly formed C2 amine.

  • β -Amine Deprotection/Boc Protection: Transfer the Fmoc-protected intermediate to a hydrogenation vessel. Add di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) and 10% Pd/C catalyst in methanol.

  • Hydrogenation: Stir under an H2​ atmosphere (1 atm). Causality Check: The hydrogenation simultaneously cleaves the N-[10(R)-o-methylbenzyl] group from the β -amine and immediately traps the free amine with the Boc group, preventing intermolecular side reactions.

  • Purification: Filter through Celite to remove Pd/C, concentrate, and purify via flash chromatography to isolate the orthogonally protected N- α -Fmoc-N- β -Boc-2,3-diaminopropionate (Overall yield: ~48%) [1].

References

  • Kim, Y., Ha, H.-J., Han, K., et al. (2005). Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. Tetrahedron Letters. 1

  • Institute of Technology Tallaght. (2013). Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates. 2

  • Lin, X., et al. (2024). Catalyst- and solvent-free regioselective ring opening of aziridines with amines: application to gram-scale synthesis of α, β-diamino propionic derivative, aspergillomarasmine A. ResearchGate / RSC. 3

Sources

Reductive amination protocols for synthesizing protected l-Dap methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Reductive Amination Protocols for Synthesizing Protected L-Dap Methyl Esters

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of L-Dap in Peptide Synthesis

L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug development. Its unique structure, featuring two primary amino groups at the α and β positions, allows for the creation of branched peptides, cyclic structures, and peptide mimetics with enhanced biological activity and stability. The precise control over the reactivity of these two amino groups is paramount, necessitating the use of orthogonal protecting groups—groups that can be removed under different chemical conditions.[1][2] This guide provides a detailed exploration of reductive amination as a core synthetic strategy to produce orthogonally protected L-Dap methyl esters, essential intermediates for solid-phase peptide synthesis (SPPS).[3]

Pillar 1: The Chemical Logic of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and selectivity.[4][5] The reaction proceeds in a two-step sequence that transforms a carbonyl group into an amine.

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone) under weakly acidic conditions. This forms a carbinolamine intermediate, which then dehydrates to yield an imine. Protonation of the imine generates a highly electrophilic iminium ion.

  • Hydride-Mediated Reduction: The iminium ion is then selectively reduced by a mild hydride-donating agent to furnish the final amine product.

The success of this one-pot reaction hinges on the choice of a reducing agent that is potent enough to reduce the iminium intermediate but not the starting carbonyl compound.[6] This chemoselectivity prevents the wasteful formation of alcohol byproducts.

Key Reducing Agents for This Application:
  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice, NaBH₃CN is exceptionally selective for iminium ions over aldehydes and ketones.[7][8] Its stability in mildly acidic solutions (pH 4-6), which are optimal for imine formation, makes it ideal for one-pot procedures.[6][9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer, non-toxic alternative to NaBH₃CN, STAB is also a mild and selective reducing agent.[10] It is particularly effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[10]

  • Catalytic Hydrogenation: Employing molecular hydrogen (H₂) with a metal catalyst (e.g., Pd, Pt) represents a greener approach.[4] However, careful optimization is required to prevent over-alkylation or the undesired reduction of other functional groups within the molecule.[5][11]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Carbonyl Carbonyl (Aldehyde/Keto Ester) Carbinolamine Carbinolamine Intermediate Carbonyl->Carbinolamine + Amine Amine Amine (R'-NH₂) Amine->Carbinolamine Imine Imine Carbinolamine->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Final Amine Product (Protected Dap) Iminium->Product + Hydride Hydride Hydride Source (e.g., NaBH₃CN) Hydride->Product

Caption: General mechanism of reductive amination.

Pillar 2: Field-Proven Synthetic Protocols

We present two robust protocols for the synthesis of orthogonally protected L-Dap methyl esters, starting from different chiral precursors.

Protocol 1: Synthesis from a D-Serine-Derived Aldehyde

This strategy leverages the commercially available and optically pure amino acid D-serine to establish the desired L-stereochemistry at the α-carbon of the final Dap product.[12][13] The synthesis involves the creation of a protected α-amino aldehyde, which then undergoes reductive amination to introduce the β-amino group.[14]

Experimental Workflow Diagram

G Start Nα-Fmoc-D-Serine Weinreb Weinreb Amide Formation Start->Weinreb Aldehyde LiAlH₄ Reduction to Aldehyde Weinreb->Aldehyde ReductiveAmination Reductive Amination (e.g., with Boc-NH₂) + NaBH₃CN, Ti(OiPr)₄ Aldehyde->ReductiveAmination Diol Protected Diaminopropanol ReductiveAmination->Diol Oxidation Oxidation to Carboxylic Acid Diol->Oxidation Esterification Methyl Ester Formation Oxidation->Esterification Final Nα-Fmoc-Nβ-Boc-L-Dap-OMe Esterification->Final

Caption: Workflow for L-Dap synthesis from D-Serine.

Step-by-Step Methodology:

  • Weinreb Amide Synthesis:

    • To a solution of Nα-Fmoc-D-serine (1.0 eq) in anhydrous dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a suitable coupling agent like HATU (1.2 eq).

    • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

    • Perform an aqueous workup to isolate the crude Weinreb amide, which can often be used without further purification.[13]

  • Aldehyde Formation:

    • Dissolve the crude Weinreb amide in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF.

    • Stir at -78 °C for 1-2 hours. The resulting α-amino aldehyde is typically used immediately in the next step due to its instability.[13]

  • Reductive Amination:

    • To the crude aldehyde solution at 0 °C, add tert-butyl carbamate (Boc-NH₂, 1.5 eq) and titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq) as a Lewis acid to facilitate imine formation.[12][14]

    • Stir for 1 hour, then add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) portion-wise.

    • Allow the reaction to proceed overnight at room temperature.

    • Quench the reaction carefully with water and isolate the protected 2,3-diaminopropanol intermediate.

  • Oxidation and Esterification:

    • The primary alcohol is oxidized to a carboxylic acid using a suitable method (e.g., TEMPO-mediated oxidation).[14]

    • The resulting carboxylic acid is then esterified to the methyl ester by treatment with diazomethane or TMS-diazomethane for a high-yield conversion.

Quantitative Data Summary (Protocol 1)

StepKey ReagentsStoichiometry (eq)SolventTemp (°C)Typical Yield (%)
1 Nα-Fmoc-D-Serine, HATU, DIPEA1.0, 1.2, 3.0DCM0 to RT90-95
2 Weinreb Amide, LiAlH₄1.0, 1.5THF-78~90 (crude)
3 Aldehyde, Boc-NH₂, Ti(OiPr)₄, NaBH₃CN1.0, 1.5, 1.2, 2.0THF0 to RT80-90
4 Alcohol, TEMPO; Acid, TMS-CH₂N₂VariesDCM/MeOHRT85-95 (2 steps)
Protocol 2: Direct Reductive Amination of an α-Keto Ester

This approach provides a more convergent route, starting from an α-keto ester precursor. The key step is the stereoselective reductive amination to form the α-amino group. This method is analogous to the biosynthesis of some amino acids.[15][16]

Experimental Workflow Diagram

G Start Methyl 3-amino-2-oxopropanoate (Nβ-protected, e.g., Cbz) ReductiveAmination Reductive Amination (e.g., NH₄OAc) + NaBH₃CN Start->ReductiveAmination AminoEster Nβ-Cbz-L-Dap-OMe ReductiveAmination->AminoEster Protection α-Amino Group Protection (e.g., Boc₂O) AminoEster->Protection Final Nα-Boc-Nβ-Cbz-L-Dap-OMe Protection->Final

Caption: Workflow for L-Dap via an α-Keto Ester.

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve the Nβ-protected methyl 3-amino-2-oxopropanoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol (MeOH).

    • Adjust the pH of the solution to ~6 using glacial acetic acid.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the mixture at room temperature.

    • Stir for 12-24 hours. The reaction progress should be monitored by LC-MS.

    • Upon completion, remove the solvent under reduced pressure and perform an extractive workup to isolate the crude racemic amino ester. Chiral resolution may be required at this stage.

  • α-Amino Group Protection:

    • Dissolve the isolated Nβ-Cbz-Dap-OMe (1.0 eq) in a suitable solvent like 1,4-dioxane/water.

    • Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir vigorously at room temperature for 4-8 hours.

    • After the reaction is complete, perform an extractive workup with ethyl acetate to isolate the final orthogonally protected product.

Quantitative Data Summary (Protocol 2)

StepKey ReagentsStoichiometry (eq)SolventTemp (°C)Typical Yield (%)
1 Keto Ester, NH₄OAc, NaBH₃CN1.0, 5.0, 1.5MeOHRT60-75
2 Amino Ester, Boc₂O, NaHCO₃1.0, 1.2, 2.0Dioxane/H₂ORT90-98

Pillar 3: Causality Behind Experimental Choices

  • Orthogonality is Key: The choice of protecting groups is the most critical decision. The combination of a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) and an acid-labile group like Boc allows for selective deprotection during peptide synthesis, enabling specific modifications at either the α or β position.[2][17] The Cbz (benzyloxycarbonyl) group, removable by catalytic hydrogenolysis, provides a third dimension of orthogonality.[2]

  • pH Control for Selectivity: Maintaining a weakly acidic pH (4-6) is a delicate balance. It must be acidic enough to catalyze imine formation and generate the reactive iminium ion, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.[6][9]

  • Lewis Acid Assistance: In Protocol 1, Ti(OiPr)₄ acts as a water scavenger and a Lewis acid, activating the aldehyde carbonyl and promoting the formation of the imine intermediate, which is crucial for driving the reaction to completion.[12][14]

Conclusion

The reductive amination protocols detailed herein offer reliable and adaptable methods for synthesizing orthogonally protected L-Dap methyl esters. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively produce these valuable building blocks for advanced peptide synthesis and the development of novel therapeutics. The D-serine-derived aldehyde route provides excellent stereocontrol, while the α-keto ester approach offers a more direct pathway. Both methods are powerful additions to the synthetic chemist's toolkit.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. Available from: [Link]

  • Kino, K., & Oshima, T. (2000). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. PubMed. Available from: [Link]

  • Chiacchio, U., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. Available from: [Link]

  • Sewell, R. G. S., & King, H. K. (1955). Studies in Amino Acid biogenesis: the Synthesis of Alanine from Pyruvate and Ammonia. Journal of General Microbiology, 12(2), 235-244. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. Available from: [Link]

  • Sodium cyanoborohydride - Wikipedia. (n.d.). Retrieved from [Link]

  • Byrne, B., et al. (2004). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc. Available from: [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. Available from: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 12.3: Synthesis of Amino Acids. (2025, April 28). Chemistry LibreTexts. Available from: [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. Available from: [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Chiacchio, U., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC. Available from: [Link]

  • Gnewou, O., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(33). Available from: [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pettit, G. R., et al. (2006). Dolaphenine - Biomimetic Synthesis of Cbz-(S). PMC. Available from: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. Available from: [Link]

  • 3.3.3: Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. Available from: [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (n.d.). ResearchGate. Available from: [Link]

  • Chiacchio, U., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. Available from: [Link]

Sources

Application Note: Large-Scale Preparation of Orthogonally Protected 2,3-Diaminopropionate (Dap)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a critical building block in the development of cyclic peptides, RNA-binding probes, and advanced antimicrobial agents such as teixobactin analogues[1]. Because Dap possesses two amino groups (α and β) with distinct functional roles, its incorporation into solid-phase peptide synthesis (SPPS) requires robust orthogonal protection strategies (e.g., Fmoc/Boc, Boc/Cbz, or Fmoc/Alloc).

Historically, the large-scale synthesis of orthogonally protected Dap relied on the Hofmann rearrangement of protected asparagine using hypervalent iodine reagents[2]. However, this route presents significant mechanistic liabilities: the generation of acidic byproducts (e.g., trifluoroacetic acid from bis-[trifluoroacetoxy]-iodo benzene) can prematurely cleave acid-labile protecting groups like Boc, leading to complex mixtures and poor yields[2]. Furthermore, Fmoc-protected asparagine often suffers from poor solubility under standard Hofmann conditions[2].

To circumvent these issues and achieve scalable, cost-effective synthesis, two optimized pathways have been developed:

  • The Curtius Rearrangement Route: Converts commercially available protected aspartic acid into an acyl azide, which undergoes thermal rearrangement to an isocyanate, followed by direct trapping with an alcohol to establish the β-nitrogen protection[3][4].

  • The Modified Hofmann Rearrangement: Utilizes carefully buffered conditions with Fmoc-Asn-OH to isolate the free β-amine, which is subsequently protected in a separate high-yielding step[5].

Comparative Analysis of Synthetic Strategies

The selection of the synthetic route depends heavily on the desired orthogonality and scale. The table below summarizes the quantitative and operational metrics of the two primary large-scale methods.

MetricCurtius Rearrangement (Appella Method)Modified Hofmann Rearrangement (Spring Method)
Starting Material Boc-Asp(OBn)-OHFmoc-Asn-OH
Key Reagents Isobutyl chloroformate, NaN₃, Benzyl alcoholPIFA, Pyridine, Boc₂O (for Step 2)
Primary Mechanism Acyl azide thermal decomposition (-N₂)Hypervalent iodine-mediated decarboxylation
Orthogonality Achieved α-Boc, β-Cbzα-Fmoc, β-Boc (after 2nd step)
Overall Yield 70–75%71–80%
Scalability Excellent (Multi-gram to Kilogram)Good (Multi-gram)
Cost Efficiency High (Avoids expensive iodine reagents)Moderate (PIFA is relatively expensive)
Major Liability Azide handling requires strict thermal controlIntermediate requires secondary protection step

Workflow 1: The Curtius Rearrangement Route (Boc/Cbz)

The Curtius rearrangement is highly favored for large-scale operations due to its atom economy and the ability to trap the isocyanate intermediate directly with benzyl alcohol, establishing the Cbz group in one pot[3].

CurtiusWorkflow Start Boc-Asp(OBn)-OH Starting Material Step1 Mixed Anhydride Formation (Isobutyl chloroformate, NMM) Start->Step1 Activation Step2 Acyl Azide Generation (NaN3 in H2O/Acetone) Step1->Step2 Nucleophilic Acyl Substitution Step3 Curtius Rearrangement (Heat to 80°C, Toluene) Step2->Step3 Thermal Decomposition (-N2) Intermediate Isocyanate Intermediate Step3->Intermediate Rearrangement Step4 Trapping with Benzyl Alcohol (Yields Cbz-protected β-amine) Intermediate->Step4 Nucleophilic Addition Product Boc-Dap(Cbz)-OH Orthogonally Protected Product Step4->Product Isolation & Purification

Workflow of the Curtius rearrangement for large-scale Boc-Dap(Cbz)-OH synthesis.

Protocol A: Synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid

Self-Validating Principle: This protocol utilizes temperature-dependent phase changes and gas evolution as physical indicators of reaction progression, coupled with TLC validation.

Step 1: Mixed Anhydride and Acyl Azide Formation

  • Dissolve 100 mmol of Boc-Asp(OBn)-OH in 250 mL of anhydrous THF under an argon atmosphere. Cool the solution to -15 °C using an ice/salt bath.

  • Add N-methylmorpholine (NMM, 110 mmol) followed dropwise by isobutyl chloroformate (105 mmol).

    • Validation Check: The immediate formation of a white precipitate (NMM·HCl) confirms the activation of the carboxylic acid.

  • Stir for 20 minutes at -15 °C.

  • Dissolve sodium azide (NaN₃, 150 mmol) in a minimal amount of cold water (approx. 30 mL) and add it dropwise to the reaction mixture. Stir for an additional 1 hour at 0 °C.

  • Dilute with ethyl acetate (300 mL) and wash sequentially with ice-cold water and brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure at room temperature (Do not exceed 25 °C to prevent premature rearrangement).

Step 2: Curtius Rearrangement and Trapping

  • Dissolve the crude acyl azide in anhydrous toluene (300 mL).

  • Gradually heat the solution to 80 °C.

    • Validation Check: Observe steady nitrogen gas evolution. The cessation of bubbling (typically after 1.5–2 hours) indicates the complete conversion of the acyl azide to the isocyanate intermediate[4].

  • Add benzyl alcohol (120 mmol) and a catalytic amount of triethylamine (10 mmol). Reflux the mixture at 100 °C for 4 hours.

  • Cool to room temperature, concentrate under vacuum, and purify via recrystallization (ethyl acetate/hexanes) or flash chromatography.

    • Quality Control: Perform TLC (Hexanes/EtOAc 1:1). A single spot with UV activity and a negative ninhydrin test confirms the structural integrity of the fully protected Dap.

Workflow 2: The Modified Hofmann Rearrangement (Fmoc/Boc)

For applications requiring Fmoc-based SPPS, Fmoc-Dap(Boc)-OH is the preferred building block. The Hofmann rearrangement of Fmoc-Asn-OH using bis(trifluoroacetoxy)iodobenzene (PIFA) is highly effective when buffered with pyridine to prevent acidic degradation[5].

HofmannWorkflow Start Fmoc-Asn-OH Starting Material Step1 Hypervalent Iodine Reagent (PIFA, Pyridine, DMF/H2O) Start->Step1 Oxidation Intermediate Isocyanate Intermediate Step1->Intermediate Rearrangement (-Iodobenzene) Step2 Hydrolysis (Decarboxylation) Intermediate->Step2 H2O Addition Product Fmoc-Dap-OH Free β-amine Step2->Product -CO2 Step3 Orthogonal Protection (Boc2O, DIPEA) Product->Step3 Protection Final Fmoc-Dap(Boc)-OH Fully Protected Product Step3->Final Isolation

Hofmann rearrangement pathway for synthesizing Fmoc-Dap(Boc)-OH from Fmoc-Asn-OH.

Protocol B: Synthesis of N(α)-Fmoc-N(β)-Boc-2,3-diaminopropionic acid

Self-Validating Principle: This two-step protocol relies on pH-driven solubility shifts to isolate intermediates without the need for column chromatography, ensuring high throughput for large-scale synthesis.

Step 1: Hofmann Rearrangement to Fmoc-Dap-OH

  • Suspend Fmoc-Asn-OH (50 mmol) in a mixture of DMF/H₂O (2:1, 150 mL).

  • Add pyridine (100 mmol) to buffer the system.

  • Add PIFA (bis(trifluoroacetoxy)iodobenzene, 60 mmol) in one portion. Stir the reaction mixture at room temperature for 14 hours[5].

    • Validation Check: The initial suspension will gradually become a clear solution as the primary amide is converted to the more soluble free amine.

  • Precipitate the product by adding the reaction mixture dropwise into 500 mL of rapidly stirring diethyl ether. Filter the resulting solid (Fmoc-Dap-OH) and wash extensively with ether to remove iodobenzene byproducts.

Step 2: Orthogonal Boc Protection

  • Suspend the crude Fmoc-Dap-OH in a 1:1 mixture of dioxane and 10% aqueous Na₂CO₃ (200 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 60 mmol) and stir at room temperature for 12 hours.

  • Workup & Validation: Wash the basic aqueous layer with diethyl ether (to remove unreacted Boc₂O). Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. The target product, Fmoc-Dap(Boc)-OH, will precipitate or can be extracted into ethyl acetate.

  • Dry the organic layer and concentrate. The high purity of the product allows it to be used directly in SPPS without further chromatography.

Quality Control and Enantiomeric Purity

A critical risk in the large-scale synthesis of amino acid derivatives is racemization at the α-carbon. Both the Curtius and Hofmann rearrangements proceed with strict retention of stereochemistry because the migrating group (the chiral center) does not undergo bond cleavage during the rearrangement step[3][4].

Analytical Validation:

  • Chiral HPLC: To validate enantiomeric excess (ee > 99%), derivatize a small aliquot of the final product with Marfey's reagent (FDAA) and analyze via reverse-phase HPLC.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be utilized to confirm the exact mass, ensuring no urea dimers (a common byproduct of incomplete isocyanate trapping) are present.

References

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups Organic Letters (ACS Publications) URL:[Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses PMC / National Institutes of Health URL:[Link]

  • Synthesis and structure-activity relationships of teixobactin SciSpace URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for the Synthesis of Protected L-Dap Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of protected L-2,3-diaminopropionic acid (L-Dap) methyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable non-proteinogenic amino acid derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project requiring an L-Dap derivative. What is the most critical initial consideration for ensuring a high-yield synthesis?

The most critical initial step is to define your overall synthetic strategy, which hinges on the selection of an appropriate and orthogonal protecting group scheme for the α-amino and β-amino groups of L-Dap.[1][2][3] Orthogonality ensures that one protecting group can be removed selectively without affecting the other, which is paramount for subsequent steps like peptide coupling or side-chain modification.[2][] The choice of protecting groups will dictate the reaction conditions for the entire synthesis, including the final deprotection steps.

The two most common strategies are the Fmoc/tBu and Boc/Bn schemes.[1][5] For L-Dap, this translates to choices like Nα-Fmoc-Nβ-Boc-L-Dap or Nα-Boc-Nβ-Z-L-Dap. The stability of these groups under different chemical environments is a key factor in preventing unwanted side reactions and maximizing yield.[3][]

Troubleshooting Guide: Low Yield in L-Dap Methyl Ester Synthesis

Q2: I have successfully protected my L-Dap, but I am getting a low yield during the methyl ester formation. What are the common causes?

Low yield during the esterification of protected L-Dap can be attributed to several factors, ranging from the choice of esterification method to the stability of the protecting groups themselves. The most common culprits are incomplete reaction, side reactions, and difficult purification.

Here is a logical workflow to troubleshoot this issue:

G cluster_0 Troubleshooting Low Esterification Yield cluster_1 Incomplete Reaction cluster_2 Side Reactions / Purification Issues start Low Yield of Protected L-Dap Methyl Ester q1 Is the starting material fully consumed? (Check by TLC or LC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No side_reactions Side Reactions or Purification Loss a1_yes->side_reactions incomplete_reaction Incomplete Reaction a1_no->incomplete_reaction sol1 Increase reaction time or temperature. (e.g., from 12h to 24h) incomplete_reaction->sol1 sol2 Increase equivalents of esterifying reagent. (e.g., TMSCl from 2 to 4 eq.) incomplete_reaction->sol2 sol3 Ensure anhydrous conditions. (Drying of solvents and glassware is critical) incomplete_reaction->sol3 sol4 Check for protecting group cleavage. (e.g., Boc cleavage by strong acid) side_reactions->sol4 sol5 Consider alternative esterification methods. (e.g., Diazomethane for sensitive substrates) side_reactions->sol5 sol6 Optimize purification. (e.g., Different chromatography conditions) side_reactions->sol6

Caption: Troubleshooting workflow for low yield in L-Dap methyl ester synthesis.

Q3: My esterification reaction with Methanol/TMSCl is sluggish and incomplete. How can I drive it to completion?

The Methanol/Trimethylchlorosilane (TMSCl) system is a convenient method for preparing amino acid methyl esters.[6] However, its efficiency can be hampered by several factors.

  • Stoichiometry: For amino acids with a single carboxylic acid, at least two equivalents of TMSCl are generally recommended. If your protected L-Dap starting material has any other acidic protons, you may need to increase the equivalents of TMSCl.[6]

  • Solubility: Some protected amino acids have poor solubility in methanol, which can slow down the reaction. If you observe poor solubility, increasing the reaction time to 24 hours or more may be necessary.[6]

  • Anhydrous Conditions: TMSCl reacts readily with water. Any moisture in your methanol, on your glassware, or in the starting material will consume the reagent and reduce the efficiency of the esterification. Ensure all components are scrupulously dried before starting the reaction.

ParameterStandard ConditionTroubleshooting Adjustment
TMSCl Equivalents 2.0 eq.Increase to 3.0-4.0 eq.
Reaction Time 12 hoursExtend to 24-48 hours
Temperature Room TemperatureGently warm to 40 °C
Solvent MethanolEnsure anhydrous grade

Table 1: Recommended Adjustments for Incomplete Esterification with MeOH/TMSCl.

Q4: I am observing a significant side product that appears to be a result of protecting group cleavage. How can I prevent this?

Protecting group stability is a cornerstone of successful multi-step synthesis.[1][] The choice of esterification method must be compatible with the protecting groups on your L-Dap derivative.

  • Acid-Labile Groups (e.g., Boc, Trt): The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[7] While the in situ generated HCl from TMSCl/Methanol is generally mild, prolonged reaction times or elevated temperatures can lead to partial or complete cleavage of the Boc group. If you are using a Boc-protected L-Dap, it is crucial to monitor the reaction closely and avoid harsh conditions. An alternative for highly acid-sensitive substrates is the use of diazomethane, although it is hazardous and requires special handling.[8]

  • Base-Labile Groups (e.g., Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is readily cleaved by bases like piperidine.[7] Most standard esterification methods are acidic or neutral and should not affect the Fmoc group. If you suspect Fmoc cleavage, ensure that your workup procedure does not involve basic conditions (e.g., a basic wash) until you are ready for the deprotection step.

The following diagram illustrates the principle of orthogonal protection, which is key to avoiding unintended deprotection.

G cluster_0 Orthogonal Protection of L-Dap cluster_1 Selective Deprotection Start L-Dap Protected_Dap Protected_Dap Start->Protected_Dap Fmoc_Deprotection Piperidine (Base) Protected_Dap:f0->Fmoc_Deprotection Fmoc Cleavage Boc_Deprotection TFA (Acid) Protected_Dap:f1->Boc_Deprotection Boc Cleavage Product_A Nβ-Boc-L-Dap-OH Fmoc_Deprotection->Product_A Product_B Nα-Fmoc-L-Dap-OH Boc_Deprotection->Product_B

Caption: Orthogonal protection strategy for L-Dap.

Q5: My crude product looks clean by TLC, but I am losing a significant amount of material during purification. What are the best practices for purifying protected L-Dap methyl esters?

Purification can be a major source of yield loss, especially for small-scale syntheses. Protected L-Dap methyl esters can sometimes be challenging to purify by silica gel chromatography due to their polarity and potential for streaking.

  • Extraction: After quenching the reaction, a thorough extraction is critical. Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure all the product is transferred to the organic phase. A mild acidic wash (e.g., dilute citric acid) followed by a mild basic wash (e.g., saturated sodium bicarbonate) can help remove unreacted starting materials and acidic or basic byproducts. Be mindful of your protecting groups during these washes.

  • Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • Additives: Sometimes, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, 0.1-1% acetic acid can help for acidic compounds, while 0.1-1% triethylamine can help for basic compounds. Again, consider the stability of your protecting groups.

    • Alternative Media: If silica gel is problematic, consider using a different stationary phase, such as alumina or reverse-phase C18 silica for HPLC purification.[9]

Experimental Protocol: General Synthesis of Nα-Fmoc-Nβ-Boc-L-Dap Methyl Ester

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and observations.

G cluster_0 Synthesis Workflow start Start: Nα-Fmoc-Nβ-Boc-L-Dap-OH step1 1. Dissolve in Anhydrous MeOH (under N2 atmosphere) start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add TMSCl (2-4 eq.) dropwise step2->step3 step4 4. Stir at RT for 12-24h (Monitor by TLC/LC-MS) step3->step4 step5 5. Quench with sat. NaHCO3 step4->step5 step6 6. Extract with Ethyl Acetate step5->step6 step7 7. Wash, Dry, and Concentrate step6->step7 step8 8. Purify by Column Chromatography step7->step8 end Product: Nα-Fmoc-Nβ-Boc-L-Dap-OMe step8->end

Caption: General workflow for methyl ester synthesis.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Nα-Fmoc-Nβ-Boc-L-Dap-OH (1.0 equivalent).

  • Dissolution: Add anhydrous methanol to dissolve the starting material completely.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trimethylchlorosilane (TMSCl, 2.2 equivalents) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected L-Dap methyl ester.

References

  • Carpino, L. A., & Han, G. Y. (2002). The 9-fluorenylmethoxycarbonyl family of base-sensitive amino-protecting groups. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Wikipedia. (2023). Protecting group. Wikipedia.
  • ChemicalBook. (n.d.). Boc-Dap(Z)-OL synthesis. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap)
  • Taylor, S. et al. (2021). A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon. Organic & Biomolecular Chemistry, 19(15), 3354-3359.
  • BenchChem. (2025). OH and Fmoc-Dap(Boc)
  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313.
  • Wiley-VCH. (2002). 1 Protection Reactions. In Chemical Synthesis: Gnosis to Prognosis.
  • Fields, G. B. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Luten, J., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(1), 121-123.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH. BenchChem.
  • SciSpace. (2009). Amino Acid-Protecting Groups.
  • Roy, P., et al. (2019). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. International Journal of Molecular Sciences, 20(18), 4567.
  • Luten, J., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
  • ChemBK. (2024). Diaminopropionic acid. ChemBK.
  • Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Activotec.
  • BenchChem. (2025). Synthesis Pathway of Mal-Dap(Boc) DCHA: A Technical Guide. BenchChem.
  • BOC Sciences. (n.d.). Fmoc-L-Dap(Ns)-OH. BOC Sciences.
  • Brimble, M. A., et al. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry.
  • Batetta, B., et al. (1995). Purification of fatty acid methyl esters by high-performance liquid chromatography.
  • MilliporeSigma. (n.d.). Z-Dap(Boc)-OH. MilliporeSigma.
  • Alfa Chemistry. (n.d.).
  • Temperini, A., et al. (2020). A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics.
  • Organic Syntheses. (2022).
  • Sarpong, R., et al. (2006). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 47(42), 7489-7491.
  • Google Patents. (2008).
  • ResearchGate. (2016).
  • E3S Web of Conferences. (2022). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw Material. E3S Web of Conferences, 339, 01002.
  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 463-474.
  • ResearchGate. (2016). Optimization of methyl ester production from palm fatty acid distillate using single-step esterification: A response surface methodology approach.
  • AIMS Press. (2022). Synthesis of methyl esters from palm oil, candlenut oil, and sunflower seed oil and their corrosion phenomena on iron nail.
  • MDPI. (2024).

Sources

Technical Support Center: Troubleshooting Side Reactions in Diaminopropionate Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of diaminopropionate (Dpr) protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of peptides and other complex molecules incorporating Dpr residues. Here, we move beyond simple protocols to explain the underlying chemical principles governing these side reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Fmoc-Dpr(Boc)-OH in solid-phase peptide synthesis (SPPS)?

A1: The primary side reactions encountered with Fmoc-Dpr(Boc)-OH are analogous to those seen with aspartic acid and asparagine residues. The most significant include:

  • Succinimide Formation: This is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated removal of the Fmoc group. The backbone amide nitrogen attacks the side-chain carbonyl of the Boc-protected amine, forming a five-membered succinimide ring. This can lead to a mixture of products, including the desired peptide, the succinimide-containing peptide, and peptides with rearranged α- and β-linkages.[1][2][3] This side reaction is particularly prevalent in sequences where the residue following Dpr is sterically unhindered, such as glycine.[1][3]

  • Diketopiperazine (DKP) Formation: This side reaction is most common when Dpr is the second amino acid in the peptide sequence. After the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the resin.[4][5][6] Proline at the C-terminal position is also known to significantly increase the propensity for DKP formation.[6][7]

  • 3-(1-Piperidinyl)alanine Formation: This side product can arise from the succinimide intermediate. The piperidine used for Fmoc deprotection can act as a nucleophile and attack the succinimide ring, leading to the formation of piperidide adducts.[1][8][9]

Q2: How does the choice of protecting group on the side chain of Dpr influence side reactions?

A2: The nature of the side-chain protecting group is critical in mitigating side reactions. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under the basic conditions of Fmoc removal and its lability to acids for final deprotection.[10][11] However, other protecting groups can be employed in an orthogonal protection strategy, which is essential for synthesizing branched or cyclic peptides.[10][12]

  • Boc (tert-butyloxycarbonyl): Acid-labile. Removed with trifluoroacetic acid (TFA). Generally stable to the basic conditions of Fmoc deprotection.

  • Cbz (Benzyloxycarbonyl or Z): Removed by catalytic hydrogenolysis. Stable to both acidic and basic conditions, offering good orthogonality.[10]

  • Alloc (Allyloxycarbonyl): Removed by palladium catalysis. Provides excellent orthogonality to both acid- and base-labile protecting groups.[10]

The choice of protecting group should be carefully considered based on the overall synthetic strategy and the presence of other sensitive functional groups in the molecule.[10]

Q3: Can I use Boc-Dpr(Fmoc)-OH in my synthesis? What are the potential pitfalls?

A3: Yes, Boc-Dpr(Fmoc)-OH is a valuable reagent for orthogonal protection schemes, particularly when you need to selectively deprotect the side chain for on-resin modification while the N-terminus remains Boc-protected. However, the primary pitfall is the potential for premature Fmoc removal from the side chain if the peptide is exposed to basic conditions. The basic conditions typically used for Fmoc deprotection (e.g., 20% piperidine in DMF) will cleave the Fmoc group from the Dpr side chain.[13][14] Therefore, this protecting group strategy is more suitable for Boc-based SPPS, where the N-terminal Boc group is removed with acid.

Troubleshooting Guides

Issue 1: Significant Impurity with a Mass Loss of 18 Da (Water) is Observed

Diagnosis: This is a strong indication of succinimide formation. The cyclization reaction results in the loss of a water molecule from the peptide backbone.

Underlying Cause: The deprotonated backbone amide nitrogen following the Dpr residue acts as a nucleophile, attacking the side-chain carbonyl of the Boc-protected amine. This intramolecular cyclization is catalyzed by the base (piperidine) used for Fmoc deprotection.[1][2]

Solutions:

  • Reduce Piperidine Exposure Time: Minimize the time the peptide is exposed to piperidine during Fmoc deprotection. Use shorter, repeated treatments instead of a single long incubation.[15]

  • Use a Less Nucleophilic Base: Consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a neutral nucleophile like piperazine.[16] However, be aware that DBU can also promote aspartimide formation in some cases.[17]

  • Incorporate Additives: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress succinimide formation.[9][16]

  • Backbone Protection: For particularly problematic sequences, consider using a backbone-protecting group on the residue C-terminal to the Dpr, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group. This sterically hinders the cyclization reaction.[9][16]

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF containing 0.1 M HOBt to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Proceed with the next coupling step.

Issue 2: Low Yield and Presence of a Truncated Peptide Lacking the C-terminal Dipeptide

Diagnosis: This is a classic sign of diketopiperazine (DKP) formation. The dipeptide has cyclized and cleaved from the resin, leading to a significant loss of product.[5][7]

Underlying Cause: The free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin. This intramolecular aminolysis is particularly favorable for sequences containing proline or glycine as the second amino acid.[6][14]

Solutions:

  • Use a Sterically Hindered Resin: Employ a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance around the ester linkage disfavors the intramolecular cyclization.[9][14]

  • Couple a Dipeptide: Synthesize the dipeptide containing the Dpr residue and the subsequent amino acid in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptidyl-resin intermediate.[7][9]

  • In Situ Neutralization: In Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[9] For Fmoc chemistry, minimizing the time the N-terminal amine is free before the next coupling is crucial.

  • Synthesize the Fmoc-Dpr(Boc)-Xaa-OH dipeptide in solution using standard coupling methods (e.g., HBTU/DIPEA).

  • Purify the dipeptide.

  • Swell the resin with the first amino acid attached.

  • Perform the Fmoc deprotection of the first amino acid.

  • Dissolve the purified dipeptide in DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the activated dipeptide solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Wash the resin thoroughly with DMF.

Visualizing the Mechanisms

Succinimide Formation Pathway

Succinimide_Formation Peptide_Resin Peptide-Resin with Fmoc-Dpr(Boc)-Gly- Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Deprotection Free_Amine Peptide-Resin with H2N-Dpr(Boc)-Gly- Deprotection->Free_Amine Cyclization Intramolecular Cyclization (Base-Catalyzed) Free_Amine->Cyclization Succinimide Succinimide Intermediate (-H2O) Cyclization->Succinimide Hydrolysis Hydrolysis Succinimide->Hydrolysis Piperidine_Attack Piperidine Attack Succinimide->Piperidine_Attack Alpha_Peptide α-Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Rearranged Product) Hydrolysis->Beta_Peptide Piperidide Piperidide Adduct Piperidine_Attack->Piperidide

Caption: Base-catalyzed succinimide formation pathway.

Diketopiperazine (DKP) Formation Pathway

DKP_Formation Dipeptidyl_Resin Fmoc-Dpr(Boc)-Pro-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Dipeptidyl_Resin->Fmoc_Deprotection Free_Dipeptide H2N-Dpr(Boc)-Pro-Resin Fmoc_Deprotection->Free_Dipeptide Intramolecular_Attack Intramolecular Aminolysis Free_Dipeptide->Intramolecular_Attack DKP Diketopiperazine (Cleaved from Resin) Intramolecular_Attack->DKP Resin Resin Intramolecular_Attack->Resin

Caption: Diketopiperazine (DKP) formation leading to peptide cleavage.

Data Summary

Side ReactionKey Influencing FactorsRecommended Mitigation Strategies
Succinimide Formation Base exposure time, nucleophilicity of the base, sterics of the C-terminal residue.Reduce deprotection time, use HOBt additive, consider backbone protection.
Diketopiperazine (DKP) Formation Peptide sequence (Pro at position 2), resin linker.Use 2-CTC resin, couple a dipeptide.
Piperidide Adduct Formation Presence of succinimide intermediate, excess piperidine.Minimize succinimide formation.

Conclusion

Successfully navigating the challenges of diaminopropionate protecting group chemistry requires a deep understanding of the potential side reactions and their underlying mechanisms. By carefully selecting protecting groups, optimizing reaction conditions, and employing strategic interventions such as the use of additives or dipeptide couplings, researchers can significantly improve the yield and purity of their target molecules. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each peptide sequence is unique and may require tailored optimization.

References

Sources

Technical Support Center: Overcoming Solubility Issues of Protected Diaminopropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize protected diaminopropionic acid (DAP) derivatives in their synthetic workflows. The unique zwitterionic nature of these building blocks, combined with bulky protecting groups, frequently leads to significant solubility challenges. This resource provides in-depth, field-tested troubleshooting strategies and detailed protocols to help you overcome these hurdles and ensure the success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental chemical principles governing the solubility of protected DAP derivatives. Understanding why a compound is poorly soluble is the first step toward a rational solution.

Q1: I'm having extreme difficulty dissolving my Fmoc-Dap(Boc)-OH. Why is this compound so much less soluble than other protected amino acids?

A1: The poor solubility of protected DAP derivatives like Fmoc-Dap(Boc)-OH stems from a combination of three key factors:

  • Zwitterionic Character: At its isoelectric point (pI), the molecule exists as a zwitterion, with a negatively charged carboxylate group and a positively charged ammonium group (from the unprotected side-chain amine if the α-amino group is protected, or vice-versa). This strong intramolecular ionic interaction promotes the formation of a highly stable, crystal lattice structure, similar to a salt. Significant energy is required to break down this lattice, resulting in low solubility in many common organic solvents.

  • Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-COOH, -NH-) and acceptors (C=O, -NH-) allows for extensive intermolecular hydrogen bonding. This creates a tight, three-dimensional network that resists solvation.

  • Bulky, Hydrophobic Protecting Groups: While protecting groups like Fmoc and Boc are essential for synthesis, their large, rigid, and nonpolar structures can contribute to poor solubility. They can favor aggregation and precipitation, especially in more polar solvents where they are not well-solvated[1]. For example, Fmoc-protected asparagine, which has a similar side-chain carboxamide structure, is noted for its poor solubility under reaction conditions[2].

Q2: How do different protecting groups (Boc vs. Fmoc vs. Cbz) on the α-amine influence the overall solubility?

A2: The choice of the α-amine protecting group significantly impacts the molecule's physical properties:

  • Fmoc (Fluorenylmethoxycarbonyl): The large, planar, and aromatic fluorenyl group is highly hydrophobic and prone to π-π stacking. This often leads to aggregation and can drastically reduce solubility, particularly for complex or hydrophobic sequences[3].

  • Boc (tert-Butoxycarbonyl): The Boc group is less bulky and more flexible than the Fmoc group. Generally, Boc-protected amino acids tend to have better solubility profiles in a wider range of solvents, including dichloromethane (DCM), which is why DCM is a common solvent in Boc-based solid-phase peptide synthesis (SPPS)[4].

  • Cbz (Carboxybenzyl): The Cbz group has an aromatic ring but is less rigid than the Fmoc group. Its solubility profile often falls between that of Boc and Fmoc derivatives. It can still contribute to insolubility, but often to a lesser extent than Fmoc.

The key takeaway is that the inherent properties of the protecting group itself—size, aromaticity, and rigidity—are superimposed on the zwitterionic nature of the DAP core, creating a complex solubility challenge.

Part 2: Troubleshooting Guide - A Practical Approach

This section provides direct answers and actionable solutions to common problems encountered during experiments.

Solvent Selection & Optimization
Q3: My Fmoc-Dap(Boc)-OH won't dissolve in DMF, my standard coupling solvent. What should I try next?

A3: When N,N-Dimethylformamide (DMF) fails, a systematic approach is necessary. Do not immediately jump to heating.

  • Switch to a Stronger Polar Aprotic Solvent: The next logical step is to try N-Methyl-2-pyrrolidone (NMP). NMP is a more powerful solvent than DMF and often improves coupling yields due to its superior solvating properties for protected amino acids and peptide chains[4][5]. If NMP is also ineffective, Dimethyl sulfoxide (DMSO) is an excellent, highly polar solvent that can disrupt strong hydrogen bonding networks[6].

  • Use a Co-Solvent System: Adding a small percentage of DMSO (e.g., 5-10%) to your primary solvent (DMF or NMP) can dramatically increase solubility without significantly altering the reaction conditions[5][6].

  • Brief Sonication: Sonicating the mixture for 5-15 minutes can help break up solid aggregates and accelerate the dissolution process, often proving effective where simple stirring fails[6].

It's important to note that while DMF is common, it can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group. NMP is often a better choice despite being more expensive[4].

Table 1: Properties of Common Solvents for Peptide Synthesis
SolventAbbreviationDielectric Constant (Polarity)Boiling Point (°C)Key Feature
DichloromethaneDCM9.140Good for Boc-AA, poor resin swelling
N,N-DimethylformamideDMF36.7153Standard peptide solvent, H-bond disruptor
N-Methyl-2-pyrrolidoneNMP32.2202More powerful solvent than DMF[4]
Dimethyl sulfoxideDMSO46.7189Excellent H-bond disruptor, often used as a co-solvent
Physical & Chemical Modifications
Q4: Can I heat my mixture to force the compound into solution? What are the risks?

A4: Yes, moderate heating (e.g., to 40-50 °C) can be an effective strategy, but it carries risks.

  • Benefits: Increased kinetic energy can overcome the activation energy of dissolution, allowing the solvent to break down the crystal lattice.

  • Risks:

    • Racemization: For chiral centers, particularly the α-carbon, heating significantly increases the risk of racemization, especially after the carboxylic acid has been activated for coupling[7]. The formation of a 5(4H)-oxazolone intermediate is accelerated at higher temperatures, leading to loss of stereochemical integrity.

    • Side Reactions: Increased temperature can promote unwanted side reactions, such as the decomposition of coupling reagents or protecting groups.

    • Protecting Group Lability: Some protecting groups may become partially labile at elevated temperatures.

Recommendation: Use heating as a last resort. If you must, heat gently and for the shortest time possible. Allow the solution to cool to room temperature before adding sensitive reagents like coupling agents or bases.

Q5: My compound dissolved in DMF, but it crashed out of solution when I added DIPEA for a coupling reaction. Why did this happen and how do I fix it?

A5: This is a classic problem related to pH and salt formation. Your protected DAP derivative is an acid (due to the -COOH group). N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic organic base[8].

  • The Cause: When you add DIPEA, it deprotonates the carboxylic acid, forming a diisopropylethylammonium carboxylate salt. This newly formed salt can have a very different solubility profile from the parent acid. In many cases, this salt is less soluble in the organic solvent than the neutral zwitterion, causing it to precipitate.

  • The Solution:

    • Increase Solvent Volume: The simplest first step is to dilute the reaction mixture with more solvent.

    • Change the Order of Addition: First, dissolve the protected DAP derivative and the coupling agent (e.g., HATU, HBTU) in your solvent. In a separate vial, dissolve your amine component. Add the base (DIPEA) to the reaction mixture last, and do so slowly while stirring vigorously. This can sometimes prevent localized high concentrations that trigger precipitation.

    • Switch to a Different Base: Try a different base like N-Methylmorpholine (NMM), which may form a more soluble salt[7].

    • Use a pH-Mediated Approach: If the issue persists, consider forming a more soluble salt intentionally before the reaction, as detailed in the protocols below.

Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Poorly Soluble Protected DAP Derivative

This protocol allows for a rapid and material-sparing assessment of solubility in various solvent systems.

Materials:

  • Poorly soluble protected DAP derivative (e.g., Fmoc-Dap(Boc)-OH)

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 2 mL glass vials)

  • Solvents: DMF, NMP, DMSO, DCM, Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Aliquot a small, pre-weighed amount of your compound (e.g., 2-3 mg) into 6 separate vials.

  • Initial Screening: To each vial, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration relevant to your planned reaction (e.g., 0.2 M).

  • Agitation: Vortex each vial vigorously for 1 minute. Observe for dissolution.

  • Sonication: If not dissolved, place the vials in a bath sonicator for 10 minutes. Observe again.

  • Co-Solvent Test: For vials where the compound remains insoluble (especially DMF and NMP), add 10-20 µL of DMSO and repeat the agitation/sonication steps.

  • Assessment: Record your observations in a table (e.g., Insoluble, Partially Soluble, Soluble, Soluble with Sonication, Soluble with Co-solvent). Select the optimal solvent system for your larger-scale experiment.

Protocol 2: pH-Mediated Dissolution for Amine Coupling Reactions

This protocol leverages pH adjustment to create a transiently soluble salt form of the DAP derivative, preventing precipitation upon addition of the reaction base.

Materials:

  • Fmoc-Dap(Boc)-OH (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 eq)

  • Coupling agent (e.g., HATU, 1.0 eq)

  • Base (e.g., DIPEA or NMM, 2.0-3.0 eq total)

  • Anhydrous DMF or NMP

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl in Et₂O (or similar anhydrous acid)

Procedure:

  • Form the Soluble Salt: In a reaction flask, suspend the Fmoc-Dap(Boc)-OH in a minimal amount of DCM. Add 1.0 equivalent of 1 M HCl in Et₂O dropwise. The zwitterion will convert to its hydrochloride salt, which is often more soluble in organic solvents. Remove the solvent in vacuo. You now have the HCl salt of your protected DAP derivative.

  • Dissolve Reactants: Dissolve the newly formed HCl salt, the amine component, and the HATU coupling agent in your primary reaction solvent (DMF or NMP). You should observe improved solubility.

  • Initiate Coupling: Cool the solution to 0 °C. Slowly add the total required amount of base (e.g., 2.0 eq of DIPEA: 1.0 eq to neutralize the newly formed HCl salt and 1.0 eq to neutralize the amine component's salt). Stir the reaction and allow it to warm to room temperature.

  • Monitor: Monitor the reaction progress by TLC or LC-MS. This method prevents the formation of the insoluble DIPEA-carboxylate salt by ensuring the acid is protonated until the final moment of reaction initiation.

Part 4: Visualizations & Diagrams
Diagram 1: Troubleshooting Workflow for Solubility Issues

Solubility_Workflow start Start: Protected DAP derivative is insoluble solvent Try stronger polar aprotic solvent (NMP or DMSO) start->solvent cosolvent Add 5-10% DMSO as a co-solvent solvent->cosolvent Still Insoluble success Success: Proceed with reaction solvent->success Soluble sonicate Apply sonication for 10-15 min cosolvent->sonicate Still Insoluble cosolvent->success Soluble heat Gently heat to 40-50°C (with caution) sonicate->heat Still Insoluble sonicate->success Soluble ph_mod Use pH modification (e.g., Protocol 2) heat->ph_mod Still Insoluble or risks too high heat->success Soluble ph_mod->success Soluble fail Re-evaluate synthetic route or protecting groups ph_mod->fail Still Insoluble

Caption: A decision tree for systematically troubleshooting solubility.

Diagram 2: Influence of pH on DAP Derivative Charge State and Solubility

pH_Influence cluster_pH Effect of pH on Fmoc-Dap(Boc)-OH node_acidic node_acidic node_neutral Neutral (pH ≈ pI) Zwitterionic Form (-COO⁻ and -NH₃⁺) Often Least Soluble (Strong Crystal Lattice) node_acidic->node_neutral + OH⁻ node_neutral->node_acidic + H⁺ node_basic node_basic node_neutral->node_basic + OH⁻ node_basic->node_neutral + H⁺

Caption: The relationship between pH, charge state, and solubility.

References
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Applied Biosystems. (n.d.). Solvents for Solid Phase Peptide Synthesis. Accessed March 7, 2024. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Accessed March 7, 2024. [Link]

  • Arnold, U., et al. (2003). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(1), 103-105. [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Accessed March 7, 2024. [Link]

  • El-Sabbahy, H., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1). [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed March 7, 2024. [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Accessed March 7, 2024. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 229. [Link]

Sources

Technical Support Center: Selective Deprotection Strategies for Nα,Nβ-diprotected l-Dap Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective deprotection of Nα,Nβ-diprotected L-α,β-diaminopropionic acid (l-Dap) methyl esters. Navigating the orthogonal deprotection of this non-proteinogenic amino acid is critical for the successful synthesis of complex peptides and peptidomimetics.[1] This resource is designed to address specific experimental challenges with practical, field-proven solutions.

Understanding Orthogonality in Dap Chemistry

L-Dap is a versatile building block in peptide synthesis, often utilized for creating branched peptides, cyclic structures, and bioconjugates.[2][3] Its two amino groups, Nα and Nβ, require an orthogonal protection strategy to enable selective functionalization. This means that each protecting group can be removed under specific conditions without affecting the other, or the methyl ester at the C-terminus.[4][5] Common protecting group pairs include Boc/Cbz, Fmoc/Boc, and others, each with its unique cleavage conditions.[6][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the deprotection of l-Dap methyl esters, presented in a question-and-answer format.

Scenario 1: Incomplete Nα-Boc Deprotection with TFA

Question: I am treating my Nα-Boc, Nβ-Cbz-l-Dap methyl ester with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but I'm observing incomplete removal of the Boc group, even after an extended reaction time. What could be the issue and how can I resolve it?

Answer: Incomplete Boc deprotection is a frequent challenge and can stem from several factors.[8]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[8] If the reaction is sluggish, a higher concentration of TFA may be required. The reaction rate has a second-order dependence on the acid concentration.[8]

    • Troubleshooting Step: Increase the TFA concentration incrementally, for example, from 20% to 50% in DCM.[8] Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within an hour at room temperature, sterically hindered substrates or specific reaction conditions may necessitate longer times or gentle heating.[8]

    • Troubleshooting Step: Extend the reaction time and continue to monitor. If the reaction is still incomplete, consider raising the temperature to 30-40°C, but be cautious of potential side reactions.[8]

  • Solvent Effects: Proper solvation of both the substrate and the acid is crucial for reaction efficiency.[8]

    • Troubleshooting Step: Ensure your starting material is fully dissolved in DCM. If solubility is an issue, consider alternative solvents like 1,4-dioxane, often used with HCl for Boc deprotection.[8]

Workflow for Optimizing Boc Deprotection:

start Incomplete Nα-Boc Deprotection increase_tfa Increase TFA Concentration (e.g., to 50% in DCM) start->increase_tfa Initial Step extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_tfa->extend_time If still incomplete complete Complete Deprotection increase_tfa->complete Successful increase_temp Increase Temperature (e.g., 30-40°C) extend_time->increase_temp If still incomplete extend_time->complete Successful change_acid Switch to 4M HCl in 1,4-Dioxane increase_temp->change_acid Last Resort increase_temp->complete Successful change_acid->complete Successful

Caption: Troubleshooting workflow for incomplete Nα-Boc deprotection.

Scenario 2: Unwanted Nβ-Cbz Cleavage During Nα-Boc Deprotection

Question: While removing the Nα-Boc group with a strong acid system, I'm observing partial cleavage of the Nβ-Cbz group. How can I improve the selectivity?

Answer: The benzyloxycarbonyl (Cbz) group is generally stable to acidic conditions used for Boc removal, but harsh conditions can lead to its cleavage.[9]

Potential Causes & Solutions:

  • Excessively Strong Acid or Prolonged Reaction Time: High concentrations of strong acids or extended exposure can lead to the undesired removal of the Cbz group.

    • Troubleshooting Step: Use the mildest acidic conditions that effectively remove the Boc group. Start with a lower concentration of TFA and carefully monitor the reaction to stop it as soon as the starting material is consumed.

  • Lewis Acid Sensitivity: Some Lewis acids can also cleave Cbz groups.

    • Troubleshooting Step: If using a Lewis acid-based deprotection method, ensure it is selective for the Boc group. For instance, some protocols use AlCl₃ for Cbz deprotection, so this should be avoided if Cbz needs to remain intact.[10][11]

Scenario 3: Incomplete Nβ-Fmoc Deprotection with Piperidine

Question: I am attempting to deprotect the Nβ-Fmoc group from my Nα-Boc-l-Dap methyl ester using 20% piperidine in DMF, but the reaction is very slow and incomplete. What is causing this and what are my options?

Answer: Incomplete Fmoc deprotection can be a significant hurdle, often due to steric hindrance or peptide aggregation in solid-phase synthesis.[12][13]

Potential Causes & Solutions:

  • Steric Hindrance: The bulky nature of the Dap side chain and the protecting groups can physically obstruct the approach of the piperidine base.[12]

    • Troubleshooting Step: Increase the deprotection time to 2 x 20-30 minutes and/or increase the reaction temperature to 30-40°C.[12]

  • Secondary Structure Formation (in SPPS): If the Dap residue is part of a longer peptide on a solid support, the peptide can form secondary structures that make the Fmoc group inaccessible.[12]

    • Troubleshooting Step: Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU and 2% piperidine in DMF.[13] The piperidine acts as a scavenger for the dibenzofulvene byproduct.[13]

Recommended Deprotection Cocktails for Hindered Fmoc Groups:

Reagent CocktailSolventTypical Reaction TimeKey Advantage
20% PiperidineDMF2 x 10-30 minStandard, mild conditions
2% DBU / 2% PiperidineDMF2 x 5-10 minFaster for hindered systems[12][13]
2% DBU / 5% PiperazineDMF2 x 2-5 minVery rapid deprotection[12]
Scenario 4: Methyl Ester Hydrolysis During Deprotection

Question: I'm observing significant hydrolysis of my methyl ester to the corresponding carboxylic acid during the deprotection of one of the amino groups. How can I prevent this?

Answer: Methyl ester hydrolysis is typically a concern under basic conditions, such as those used for Fmoc deprotection, but can also occur under certain acidic conditions, especially in the presence of water.

Potential Causes & Solutions:

  • Basic Conditions (Saponification): Piperidine, being a base, can slowly hydrolyze the methyl ester.[5]

    • Troubleshooting Step: Minimize the exposure to piperidine by using the shortest effective deprotection time. For very sensitive substrates, consider alternative Fmoc deprotection methods that do not use strong bases, such as using tetrabutylammonium fluoride (TBAF).[14]

  • Acidic Conditions with Water Contamination: The presence of water in acidic deprotection media can lead to ester hydrolysis.

    • Troubleshooting Step: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and sealed bottles of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general order of deprotection for an Nα-Boc, Nβ-Cbz-l-Dap methyl ester if I want to functionalize the Nα position first?

A1: To functionalize the Nα position first, you would deprotect in the following order:

  • Nα-Boc deprotection: Use acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) to remove the Boc group.[8]

  • Nα-functionalization: Perform your desired reaction on the free Nα-amine.

  • Nβ-Cbz deprotection: Use catalytic hydrogenation (e.g., H₂, Pd/C) to remove the Cbz group.[10]

Q2: Can I remove a Cbz group in the presence of a Boc group and a methyl ester?

A2: Yes, this is a common orthogonal strategy. The Cbz group can be selectively removed by catalytic transfer hydrogenolysis (e.g., using palladium on carbon with a hydrogen source like sodium borohydride or ammonium formate) without affecting the acid-labile Boc group or the methyl ester.[10][15]

Q3: Are there any "traceless" deprotection methods for these protecting groups?

A3: Most deprotection methods leave behind byproducts. For example, Boc deprotection generates tert-butyl cations, which can cause side reactions if not scavenged.[8] Cbz hydrogenolysis produces toluene. The goal is to choose methods where the byproducts are volatile or easily separated from the desired product during workup.

Q4: What are "scavengers" and when should I use them during Boc deprotection?

A4: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cations generated during Boc cleavage, preventing them from alkylating sensitive residues in your molecule (like methionine).[8][16] Common scavengers include triisopropylsilane (TIS), thioanisole, and phenol.[16] They are highly recommended when working with complex molecules containing nucleophilic functional groups.[8]

Q5: How can I monitor the progress of my deprotection reaction?

A5: The most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material and the appearance of the product. Staining with ninhydrin can be used to detect the newly formed free amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the reaction progress and can help identify any side products by their mass.[12]

Experimental Protocols

Protocol 1: Selective Nα-Boc Deprotection with TFA
  • Dissolve the Nα-Boc, Nβ-Cbz-l-Dap methyl ester in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[8] If the substrate contains sensitive groups, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[8]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[8]

Protocol 2: Selective Nβ-Cbz Deprotection by Catalytic Transfer Hydrogenolysis
  • Dissolve the Nα-Boc, Nβ-Cbz-l-Dap methyl ester (1.0 equiv) in methanol.

  • Add 10% Palladium on carbon (10 wt%).[10]

  • Cool the mixture to 0°C and add sodium borohydride (1.5 - 3.0 equiv) portion-wise over 5-10 minutes.[10]

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.[10]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[10]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[10]

Decision Tree for Deprotection Strategy:

start Select Deprotection Target n_alpha_boc Nα-Boc start->n_alpha_boc n_beta_cbz Nβ-Cbz start->n_beta_cbz n_beta_fmoc Nβ-Fmoc start->n_beta_fmoc acid_deprotection Acidic Conditions (TFA/DCM or HCl/Dioxane) n_alpha_boc->acid_deprotection hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C or Transfer) n_beta_cbz->hydrogenolysis base_deprotection Basic Conditions (Piperidine/DMF) n_beta_fmoc->base_deprotection strong_base Stronger Base (DBU/Piperidine/DMF) base_deprotection->strong_base If incomplete

Caption: Choosing the appropriate deprotection method.

References

Sources

Technical Support Center: Scaling Up Methyl (2S)-2,3-diaminopropanoate (L-Dap-OMe) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of non-proteinogenic amino acids like methyl (2S)-2,3-diaminopropanoate (L-Dap-OMe) from the bench to preclinical kilogram scales introduces critical challenges in thermal safety, chiral integrity, and downstream isolation.

This guide provides drug development professionals with field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding scale-up campaign.

I. Core Synthetic Workflow

The most robust route for L-Dap-OMe synthesis avoids hazardous acyl azides and relies on the hypervalent iodine-mediated Hofmann rearrangement of commercially available N

α -Boc-L-asparagine, followed by a tandem global deprotection and esterification sequence[1][2].

ScaleUpWorkflow A N-α-Boc-L-Asparagine (Starting Material) B Hofmann Rearrangement (PIDA, H2O/EtOAc) A->B Step 1 C N-α-Boc-L-Dap (Intermediate) B->C -CO2 D Global Deprotection & Esterification (SOCl2/MeOH) C->D Step 2 E L-Dap-OMe • 2HCl (Final API Precursor) D->E +2 HCl

Fig 1: Two-step scalable workflow for L-Dap-OMe dihydrochloride synthesis.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: Why do we recommend the Hofmann rearrangement of L-asparagine over the Curtius rearrangement of L-aspartic acid for kilogram-scale synthesis? A1: Causality & Safety: The Curtius rearrangement requires the generation of an acyl azide intermediate[3]. At the kilogram scale, acyl azides pose severe thermal runaway and explosive hazards. In contrast, the Hofmann rearrangement of L-asparagine utilizing (diacetoxyiodo)benzene (PIDA) proceeds under mild, near-ambient conditions without generating shock-sensitive intermediates[1][2]. Furthermore, L-asparagine is a highly cost-effective starting material.

Q2: During the Hofmann rearrangement with PIDA, my yields drop and I detect significant urea byproducts. What is causing this? A2: Causality & Mechanism: The PIDA-mediated rearrangement proceeds via a highly reactive isocyanate intermediate. If your solvent system lacks sufficient water, the isocyanate will react with the newly formed amine (or unreacted starting material) rather than hydrolyzing. Troubleshooting: Ensure your solvent mixture (typically EtOAc/CH 3​ CN/H 2​ O) contains a strictly controlled stoichiometric excess of water. The water rapidly traps the isocyanate to form a carbamic acid, which immediately decarboxylates to the desired primary amine[2].

Q3: How do we prevent racemization at the α -carbon during the esterification step? A3: Causality & Chiral Integrity: α -Amino acids are prone to racemization via oxazolone formation (if activated with standard peptide coupling agents) or via enolization under basic conditions. Troubleshooting: We bypass these risks by utilizing a Fischer esterification driven by Thionyl Chloride (SOCl 2​ ) in Methanol. This generates anhydrous HCl in situ, maintaining a highly acidic environment that fully protonates the α -amine. This protonation completely suppresses enolization and oxazolone pathways, preserving the (2S) chiral center[4].

Q4: The free base of methyl (2S)-2,3-diaminopropanoate is extremely difficult to isolate and seems to degrade. How should we handle it? A4: Causality & Isolation: The free diamine is highly polar, water-soluble, and thermodynamically driven to undergo intermolecular aminolysis (forming diketopiperazines or oligomers). Troubleshooting:Never isolate the free base at scale. The SOCl 2​ /MeOH protocol serves a dual purpose: it esterifies the carboxylic acid and simultaneously cleaves the Boc protecting group, directly yielding the robust, highly crystalline dihydrochloride salt (L-Dap-OMe · 2HCl)[4]. This allows for isolation via simple filtration, entirely eliminating the need for process chromatography.

III. Quantitative Reagent Comparison for Scale-Up

Selecting the correct oxidative reagent for the Hofmann rearrangement is the most critical decision in this workflow. Below is the data-driven rationale for selecting PIDA[1].

ReagentTypical Yield (%)ScalabilitySafety ProfileByproducts (Post-Reaction)
Br 2​ / NaOH 40 - 60%PoorHigh Risk (Highly exothermic, corrosive)Racemized species, NaBr
PIFA 70 - 85%ModerateModerate (Moisture sensitive)Iodobenzene, Trifluoroacetic acid
PIDA (DIB) 80 - 95% Excellent High (Mild, stable solid) Iodobenzene, Acetic acid
Pb(OAc) 4​ 50 - 70%PoorSevere (Heavy metal toxicity)Toxic lead waste
IV. Mechanistic Insight: PIDA-Mediated Hofmann Rearrangement

Understanding the mechanism ensures you can accurately track reaction progress via HPLC/MS and identify stalled intermediates.

HofmannMechanism N1 Primary Amide (R-CONH2) N2 Iodonium Intermediate (R-CONH-I(OAc)Ph) N1->N2 + PIDA, - AcOH N3 Concerted Alkyl Migration & PhI Elimination N2->N3 Base / Solvent N4 Isocyanate (R-N=C=O) N3->N4 N5 Carbamic Acid (R-NHCOOH) N4->N5 + H2O N6 Primary Amine (R-NH2) N5->N6 - CO2

Fig 2: Mechanistic pathway of the PIDA-mediated Hofmann rearrangement.

V. Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems; the physical state changes (precipitation, gas evolution) act as built-in quality control checkpoints.

Protocol A: Synthesis of N
α -Boc-(2S)-2,3-diaminopropanoic acid[2]

Reactor Charging: To a jacketed reactor, charge N

α -Boc-L-asparagine (1.0 equivalent) and a solvent mixture of CH 3​ CN / EtOAc / H 2​ O (2:2:1 v/v/v, approx. 10 volumes).
  • Temperature Control: Cool the stirred suspension to 0 °C to 5 °C.

  • Oxidant Addition: Add (diacetoxyiodo)benzene (PIDA, 1.2 equivalents) portion-wise over 30 minutes to control the mild exotherm.

  • Rearrangement: Allow the reaction mixture to warm to room temperature (20 °C) and stir for 16 hours. Self-Validation: The suspension will initially clear, followed by the slow precipitation of the product.

  • Isolation: Cool the reactor back to 0 °C to maximize precipitation. Filter the resulting white solid, wash with cold diethyl ether (to remove iodobenzene and acetic acid byproducts), and dry under vacuum.

  • Protocol B: Tandem Deprotection and Esterification to L-Dap-OMe · 2HCl[4]
    • Acid Generation: Charge a dry reactor with anhydrous Methanol (10 volumes) and cool to 0 °C under an inert atmosphere (N 2​ or Ar).

    • Activation: Carefully add Thionyl Chloride (SOCl 2​ , 3.0 equivalents) dropwise. Self-Validation: Exothermic reaction with the evolution of SO 2​ and HCl gas. Ensure proper scrubbing.

    • Substrate Addition: Add the N

      α -Boc-(2S)-2,3-diaminopropanoic acid (from Protocol A) in one portion.
    • Tandem Reaction: Heat the mixture to gentle reflux (65 °C) for 4 to 6 hours. The anhydrous HCl generated in situ will concurrently cleave the Boc group and catalyze the Fischer esterification.

    • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to a thick syrup.

    • Crystallization: Re-dissolve the syrup in a minimum amount of cold methanol, then slowly add Methyl tert-butyl ether (MTBE) until the solution becomes turbid. Stir at 0 °C for 2 hours to crystallize the methyl (2S)-2,3-diaminopropanoate dihydrochloride. Filter and dry under high vacuum.

    VI. References

    1.[3] The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[4] Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC. National Institutes of Health (NIH). Available at:[Link] 3.[1] Rearrangement of N α -Protected L-Asparagines with Iodosobenzene Diacetate. A Practical Route to β -Amino-L-alanine Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link] 4.[2] In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs - PMC. National Institutes of Health (NIH). Available at:[Link]

    Sources

    Validation & Comparative

    A Comparative Guide to the ¹H and ¹³C-NMR Spectral Assignment of Methyl (2S)-2,3-diaminopropanoate

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl (2S)-2,3-diaminopropanoate. As a crucial building block in the synthesis of various biologically active molecules, including non-proteinogenic amino acids and monobactam antibiotics, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development.[1] This document will delve into the spectral assignments for both the free base form and its dihydrochloride salt, offering experimental data from analogous compounds and established theoretical principles to elucidate the key spectral features.

    The Significance of NMR in Characterizing Diamino Acids

    NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like methyl (2S)-2,3-diaminopropanoate, NMR not only confirms the molecular structure but also provides subtle details about the electronic environment of each atom, which can be influenced by factors such as solvent, pH, and the presence of neighboring functional groups. A precise spectral assignment is the foundation for verifying synthesis, assessing purity, and studying intermolecular interactions.

    ¹H-NMR Spectral Analysis

    The ¹H-NMR spectrum provides information on the number of different types of protons, their relative numbers, their electronic environment, and the connectivity of adjacent protons. The protonation state of the two amino groups significantly influences the chemical shifts of the neighboring protons.

    Methyl (2S)-2,3-diaminopropanoate (Free Base) - Predicted Assignments
    Methyl (2S)-2,3-diaminopropanoate Dihydrochloride - A Comparative Analysis

    In the dihydrochloride salt, both amino groups are protonated to form ammonium (-NH₃⁺) groups. The strong electron-withdrawing nature of these groups deshields the adjacent protons, causing their signals to shift downfield.

    Below is a logical workflow for the assignment of protons in the molecule.

    G cluster_mol Methyl (2S)-2,3-diaminopropanoate Structure cluster_h1_nmr ¹H-NMR Assignment Logic mol H₂N-C³H₂-C²H(N²H₂)-C¹(=O)O-C⁴H₃ H4 C⁴H₃ (Methyl Ester) Singlet, ~3.7 ppm H2 C²H (α-proton) Multiplet (dd), ~3.5-3.8 ppm H3 C³H₂ (β-protons) Multiplets (dd), ~2.8-3.2 ppm N2H2 N²H₂ (α-amino) Broad singlet N3H2 N³H₂ (β-amino) Broad singlet G cluster_mol Methyl (2S)-2,3-diaminopropanoate Structure cluster_c13_nmr ¹³C-NMR Assignment Logic mol H₂N-C³H₂-C²H(N²H₂)-C¹(=O)O-C⁴H₃ C1 C¹=O (Ester Carbonyl) ~170-175 ppm C4 C⁴H₃ (Methyl Ester) ~51-54 ppm C2 C² (α-carbon) ~50-56 ppm C3 C³ (β-carbon) ~38-43 ppm

    Caption: Workflow for ¹³C-NMR assignment.

    Experimental Protocol for NMR Data Acquisition

    To obtain high-quality ¹H and ¹³C-NMR spectra for methyl (2S)-2,3-diaminopropanoate, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

    1. Sample Preparation:

    • For the free base: Dissolve approximately 10-20 mg of methyl (2S)-2,3-diaminopropanoate in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts due to solvent-solute interactions. [2] * For the dihydrochloride salt: Dissolve a similar amount of the salt in deuterium oxide (D₂O). The use of D₂O will result in the exchange of the labile N-H and O-H protons with deuterium, causing their signals to disappear from the ¹H-NMR spectrum.
    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to set the chemical shift scale to 0 ppm. [3] 2. NMR Instrument Setup:
    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
    • Tune and match the probe for the respective nucleus (¹H or ¹³C).
    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

    3. ¹H-NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
    • Acquisition Time: Typically 2-4 seconds.
    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

    4. ¹³C-NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. [3] * Spectral Width: A wider spectral width is needed for ¹³C-NMR (e.g., 0-200 ppm). [1] * Acquisition Time: Typically 1-2 seconds.
    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    5. Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).
    • Phase correct the spectrum to obtain pure absorption lineshapes.
    • Perform baseline correction to ensure a flat baseline.
    • Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.
    • Reference the spectrum to the internal standard (TMS or TSP at 0 ppm).

    This experimental workflow is visualized in the following diagram:

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample (10-20 mg in 0.6-0.7 mL solvent) B Add Internal Standard (TMS or TSP) A->B C Instrument Setup (Tune, Match, Shim) D Set Acquisition Parameters (Pulse Sequence, SW, AT, D1, NS) C->D F Fourier Transform E Acquire FID D->E G Phase & Baseline Correction F->G H Integration & Referencing G->H

    Caption: Experimental workflow for NMR analysis.

    Conclusion

    The ¹H and ¹³C-NMR spectral assignments of methyl (2S)-2,3-diaminopropanoate are critical for its unambiguous identification and characterization. While direct experimental data for the free base is scarce, a reliable assignment can be achieved through a comparative analysis with its dihydrochloride salt and related amino acid esters, guided by fundamental NMR principles. The protonation of the amino groups in the dihydrochloride salt leads to a significant downfield shift of the adjacent α- and β-protons and carbons due to the strong electron-withdrawing effect of the resulting ammonium groups. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for accurate structural elucidation and purity assessment in research and drug development.

    References

    • Fujiwara, H., & Sasaki, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

    • Di Mola, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link]

    • Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Available at: [Link]

    • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

    • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

    • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

    Sources

    A Comparative Guide to the Synthetic Efficiency of Different Routes to 2,3-Diaminopropionates

    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative guide for researchers, scientists, and drug development professionals.

    Introduction: The Significance of 2,3-Diaminopropionates

    Non-proteinogenic α,β-diamino acids, such as 2,3-diaminopropionates (DAP), are crucial building blocks in both natural product biosynthesis and the development of synthetic drugs.[1] Their unique structural features are found in a variety of biologically important molecules, including the antibiotic capreomycin, the siderophore staphyloferrin B, and potential drug candidates like the anticoagulant roxifiban.[2][3] The ability to introduce two amino functionalities with defined stereochemistry makes DAP derivatives highly valuable synthons for creating peptidomimetics, probes for studying protein and peptide structures, and novel therapeutic agents.[2][4] Given their importance, the development of efficient, stereoselective, and scalable synthetic routes to enantiopure DAP is a topic of significant interest in the chemical and pharmaceutical sciences. This guide provides a comparative analysis of several prominent synthetic strategies, offering insights into their relative efficiencies, practical considerations, and underlying chemical principles to aid researchers in selecting the optimal route for their specific applications.

    Route A: Ring-Opening of Aziridine-2-Carboxylates

    The synthesis of vicinal diamines through the nucleophilic ring-opening of activated aziridines is a well-established and powerful strategy.[5] This approach is particularly effective for producing 2,3-diaminopropionates, as it allows for the stereospecific installation of two nitrogen-containing groups. The key to this method's success lies in the regioselective attack of a nitrogen nucleophile on a chiral aziridine-2-carboxylate precursor.

    Expertise & Experience: Mechanistic Rationale

    The choice of an aziridine-2-carboxylate as the starting material is strategic. The electron-withdrawing carboxylate group activates the aziridine ring, making it more susceptible to nucleophilic attack. However, this activation can also render the N-benzyl protected aziridine relatively inert to direct ring-opening.[2] To overcome this, the reaction is often catalyzed by a Lewis acid, such as AlCl₃, in an acidic aqueous medium.[2] This protonates the aziridine nitrogen, further activating the ring and facilitating the attack of a nucleophile like sodium azide. The azide is an excellent choice as a nitrogen source because it is a potent nucleophile and the resulting azido group can be chemoselectively reduced to an amine without affecting other functional groups.[2] The regioselectivity of the nucleophilic attack (at C2 vs. C3) can be influenced by both the N-activating group and the ester alkyl group, though predicting the outcome is not always straightforward.[6]

    Mandatory Visualization: Ring-Opening of Aziridine Pathway

    Ring_Opening_of_Aziridine start Chiral Aziridine-2-carboxylate intermediate Ring-Opened Intermediate (3-amino-2-azidopropionate) start->intermediate Aqueous Acidic Media AlCl3 (cat.) nucleophile Nitrogen Nucleophile (e.g., NaN3) nucleophile->intermediate product Orthogonally Protected 2,3-Diaminopropionate intermediate->product Reduction of Azide reduction Reduction (e.g., H2, Pd/C or PPh3/H2O) reduction->product

    Caption: General workflow for DAP synthesis via aziridine ring-opening.

    Data Presentation: Synthetic Efficiency of the Aziridine Route
    StepProductYieldStereoselectivityKey ReagentsReference
    Ring-Opening2-azido-3-[10(R)-o-methylbenzylamino]-propionate95%High (Stereoselective)NaN₃, AlCl₃·6H₂O, H₂SO₄[2]
    Reduction (Method 1)2-amino-3-[10(R)-o-methylbenzylamino]-propionate71%N/APPh₃, H₂O[2]
    Reduction & Protection (Method 2)Di-Boc protected diaminopropionate-N/AH₂, Pd/C, Boc₂O[2]
    Experimental Protocol: Synthesis of Orthogonally Protected Diaminopropionate

    This protocol is adapted from Kim, Y. et al., Tetrahedron Letters, 2005.[2]

    Step 1: Ring-Opening of N-benzylaziridine-2-carboxylate with Sodium Azide

    • To a solution of chiral [10(R)-o-methylbenzyl]aziridine-2(R)-carboxylate (1a) in 50% aqueous ethanol, add sodium azide.

    • Adjust the pH of the solution to 4.0 by the addition of sulfuric acid.

    • Add 10 mol% of AlCl₃·6H₂O as a catalyst.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ring-opened product, 2-azido-3-[10(R)-o-methylbenzylamino]-propionate (2a).

    Step 2: Reduction of the Azide and Protection

    • Dissolve the azido-propionate (2a) in a suitable solvent (e.g., THF).

    • Add triphenylphosphine (PPh₃) and water.

    • Stir the mixture at room temperature to reduce the azide to a primary amine.

    • Isolate the resulting 2-amino-3-[10(R)-o-methylbenzylamino]-propionate (4a).

    • For orthogonal protection, protect the newly formed amine with an Fmoc group using N-(9-fluorenylmethoxycarbonyloxy)succinimide.

    • Subsequently, perform catalytic hydrogenation in the presence of Boc₂O and a Pd/C catalyst to cleave the N-benzyl group and protect the resulting amine with a Boc group, yielding the orthogonally protected diaminopropionate.

    Route B: Curtius Rearrangement of Aspartic Acid Derivatives

    The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into primary amines. This approach has been effectively adapted for the synthesis of 2,3-diaminopropionates, starting from readily available and relatively inexpensive aspartic acid derivatives.[4][7] It provides a cost-effective alternative to other methods, especially for larger-scale syntheses.[7]

    Expertise & Experience: Mechanistic Rationale

    The core of this strategy is the conversion of the β-carboxylic acid of an aspartic acid derivative into an isocyanate via an acyl azide intermediate, which is then trapped by a suitable nucleophile (e.g., benzyl alcohol) to form a carbamate-protected amine.[4] A critical consideration for the success of this rearrangement is the protection of the α-amino group. If a standard Boc protecting group is used on the α-amine, it can act as an intramolecular nucleophile, trapping the newly formed isocyanate to yield an undesired cyclic urea byproduct.[4] To prevent this, the α-nitrogen must be "dually protected," for instance, with two Boc groups. This di-protection sterically and electronically deactivates the nitrogen, preventing intramolecular cyclization and allowing the intermolecular trapping of the isocyanate to proceed efficiently.[4]

    Mandatory Visualization: Curtius Rearrangement Pathway

    Curtius_Rearrangement cluster_0 Preparation of Precursor cluster_1 Curtius Rearrangement & Trapping start N(α)-Boc-Asp(OBn)-OH ester Methyl Ester Protection start->ester diprotect Di-Boc Protection of α-Amine ester->diprotect hydro Hydrogenolysis (Remove OBn) diprotect->hydro rearrangement Acyl Azide Formation, then heat (reflux) hydro->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate trapping Trapping with Benzyl Alcohol isocyanate->trapping product Orthogonally Protected DAP Derivative trapping->product

    Caption: DAP synthesis via Curtius rearrangement of a protected aspartic acid.

    Data Presentation: Synthetic Efficiency of the Curtius Rearrangement Route
    Starting MaterialKey TransformationIntermediateTrapping AgentFinal ProductOverall YieldReference
    N(α)-Boc-Asp(OBn)-OHDi-Boc protection, HydrogenolysisN(α)-Boc₂-Asp-OMeCurtius RearrangementIsocyanateBenzyl AlcoholN(α)-Boc₂-N(β)-Cbz-DAP-OMe
    Experimental Protocol: Synthesis via Curtius Rearrangement

    This protocol is adapted from Englund, E. A. et al., Organic Letters, 2004.[4]

    Step 1: Preparation of the Curtius Precursor

    • Convert the carboxylic acid of commercially available N(α)-Boc-Asp(OBn)-OH (4) to its methyl ester (5).

    • Introduce a second Boc group to the α-nitrogen to form the di-protected compound (6).

    • Remove the benzyl ester via hydrogenolysis under pressure (e.g., 50 psig H₂) to yield the free carboxylic acid (7).

    Step 2: Curtius Rearrangement and Trapping

    • Convert the carboxylic acid (7) to a mixed anhydride.

    • React the mixed anhydride with an azide source (e.g., sodium azide) to form the corresponding acyl azide.

    • Reflux the acyl azide in an inert solvent like toluene for approximately 2 hours to induce the Curtius rearrangement, forming the isocyanate intermediate (8).

    • Isolate the isocyanate and then dissolve it in a suitable solvent.

    • Add benzyl alcohol and a Lewis acid catalyst (e.g., CuCl) to trap the isocyanate, forming the Cbz-protected β-amine (9).

    • Perform hydrolysis of the methyl ester to obtain the final orthogonally protected 2,3-diaminopropionic acid (10).

    Route C: Asymmetric Mannich Reaction

    The Mannich reaction, which involves the aminoalkylation of a carbon acid, provides a powerful tool for C-C bond formation. When applied to the synthesis of amino acids, particularly in a stereoselective manner, it offers a direct route to complex chiral structures. A notable approach for synthesizing 2,3-diaminopropanoic acids involves the diastereoselective Mannich reaction of a chiral glycine enolate equivalent with a protected imine.[8]

    Expertise & Experience: Mechanistic Rationale

    This strategy leverages a camphor-based tricyclic iminolactone as a chiral auxiliary.[8] Deprotonation of this iminolactone generates a rigid, chiral enolate. The camphor backbone provides a well-defined steric environment that directs the approach of the electrophile (an N-protected imine). This facial selectivity ensures that the subsequent C-C bond formation occurs with high diastereoselectivity. The reaction yields the Mannich adduct, which incorporates the new stereocenter at the α-carbon with excellent control. The final step involves the acidic hydrolysis of the iminolactone and the protecting groups to release the desired enantiopure 3-aryl-2,3-diaminopropanoic acid.[8] The high diastereoselectivity (dr >99:1) and excellent enantiomeric excesses (99% ee) reported make this a highly attractive route for accessing enantiopure DAP derivatives.[8]

    Mandatory Visualization: Asymmetric Mannich Reaction Pathway

    Mannich_Reaction iminolactone Camphor-based Tricyclic Iminolactone enolate Chiral Enolate iminolactone->enolate Deprotonation base Base (e.g., LDA) base->enolate adduct Mannich Adduct enolate->adduct imine N-Protected Imine imine->adduct Diastereoselective Attack product Enantiopure 3-Aryl- 2,3-Diaminopropanoic Acid adduct->product Cleavage of Auxiliary hydrolysis Acidic Hydrolysis hydrolysis->product

    Caption: Synthesis of DAP via a diastereoselective Mannich reaction.

    Data Presentation: Synthetic Efficiency of the Asymmetric Mannich Route
    Substrate (Imine)Product (Mannich Adduct)YieldDiastereomeric Ratio (dr)Final Product Yield (after hydrolysis)Enantiomeric Excess (ee)Reference
    N-Boc-imine (Aryl)Mannich Adductup to 95%>99:1up to 85%99%[8]
    Experimental Protocol: Asymmetric Mannich Reaction

    This protocol is adapted from Zhang, H-H. et al., The Journal of Organic Chemistry, 2008.[8]

    Step 1: Diastereoselective Mannich Reaction

    • Prepare a solution of the camphor-based tricyclic iminolactone (1a or 1b) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a strong base, such as Lithium Diisopropylamide (LDA), dropwise to generate the chiral enolate.

    • Stir the solution for a specified time at low temperature.

    • Add a solution of the N-protected imine in the same solvent.

    • Allow the reaction to proceed at low temperature, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and purify the Mannich adduct by column chromatography.

    Step 2: Hydrolysis to the Final Product

    • Dissolve the purified Mannich adduct in an acidic solution (e.g., 6N HCl).

    • Reflux the mixture for several hours until the hydrolysis is complete.

    • Cool the reaction mixture and isolate the crude product.

    • Purify the final 3-aryl-2,3-diaminopropanoic acid, typically by recrystallization or ion-exchange chromatography.

    Route D: Divergent Synthesis from Serine Derivatives

    A flexible and divergent approach allows for the synthesis of not just the core 2,3-diaminopropionate structure, but also a variety of C3-substituted analogs.[1][9] This method is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The synthesis often starts from a readily available chiral building block like D-serine.[10]

    Expertise & Experience: Mechanistic Rationale

    Starting with a protected D-serine derivative, the key steps involve the transformation of the side-chain hydroxyl group into an amino group. One common strategy involves converting the alcohol to a good leaving group (e.g., tosylate or mesylate), followed by Sₙ2 displacement with an azide nucleophile. This proceeds with inversion of configuration, establishing the desired stereochemistry at the C3 position. Subsequent reduction of the azide furnishes the second amine. A more direct route involves the reductive amination of an aldehyde derived from the serine precursor.[10] This allows for the introduction of various primary amines or sulfonamides, leading to a diverse set of N-substituted DAP analogs. The final steps typically involve deprotection to yield the target amino acids.[1][9]

    Mandatory Visualization: Divergent Synthesis from Serine

    Serine_Route start Protected D-Serine Derivative aldehyde Serinal Aldehyde start->aldehyde intermediate Protected 2,3-Diaminopropanol aldehyde->intermediate amination Reductive Amination amination->intermediate amines Primary Amines / Sulfonamides amines->intermediate oxidation Oxidation of Primary Alcohol intermediate->oxidation deprotection Global Deprotection oxidation->deprotection product C3-Substituted 2,3-Diaminopropionates deprotection->product

    Caption: Divergent synthesis of DAP analogs starting from D-serine.

    Data Presentation: Synthetic Efficiency of the Serine Route
    Key StepSubstratesYieldStereoselectivityKey ReagentsReference
    Reductive AminationSerinal aldehyde, primary amines82-92%HighNaBH₃CN, Ti(OⁱPr)₄[10]
    FunctionalizationDiamino-butyrolactoneAmple yieldsHigh (threo)Various nucleophiles[1]
    Experimental Protocol: Synthesis from D-Serine

    This protocol is adapted from Lichstrahl, M. S. et al., Chemical Science, 2023.[1][9]

    Step 1: Synthesis of Diamino-butyrolactone Intermediate

    • Starting from a suitable serine derivative, perform a series of reactions to form a key butyrolactone intermediate (e.g., compound 11 in the reference).

    • Subject the butyrolactone to a one-pot hydrogenation and Boc-protection to yield the diastereomerically pure diamino-butyrolactone (12).

    Step 2: C4 Functionalization and Final Deprotection

    • Open the lactone and functionalize the resulting primary alcohol via nucleophilic substitution with a variety of reagents to introduce diverse chemical groups.

    • Perform a final global deprotection and anion exchange to afford the library of C3-functionalized 2,3-diaminopropionate analogues.

    Summary Comparison of Synthetic Routes

    FeatureRing-Opening of AziridinesCurtius RearrangementAsymmetric Mannich ReactionDivergent Synthesis from Serine
    Starting Materials Chiral aziridine-2-carboxylatesAspartic acid derivativesCamphor-based iminolactone, iminesSerine derivatives
    Key Transformation Nucleophilic ring-openingAcyl azide rearrangementDiastereoselective C-C bond formationReductive amination / Sₙ2
    Typical Yields High (e.g., 95% for ring-opening)Good (described as "efficient")High (up to 95%)Good to High (82-92% for key step)
    Stereocontrol High (stereospecific)Excellent (retains stereochemistry of starting material)Excellent (dr >99:1, 99% ee)High (diastereoselective)
    Scalability GoodExcellent (cost-effective for scale-up)Moderate (chiral auxiliary may be costly)Good (suitable for library synthesis)
    Substrate Scope Dependent on aziridine synthesisLimited to DAP core structurePrimarily for 3-aryl-DAPExcellent for C3-functionalized analogs
    Key Advantages Direct, high yield, stereospecificCost-effective, readily available starting materialsExceptional stereocontrolHigh flexibility for analog synthesis
    Key Disadvantages Regioselectivity can be an issue; use of azides (toxic)Requires di-protection of α-amine to avoid side productsRequires stoichiometric chiral auxiliaryCan involve more steps

    Conclusion and Future Outlook

    The synthesis of 2,3-diaminopropionates can be achieved through several efficient and stereoselective routes, each with its own set of advantages and challenges.

    • The ring-opening of aziridines offers a direct and high-yielding approach, though it requires careful management of regioselectivity and the use of potentially hazardous reagents like sodium azide.

    • The Curtius rearrangement stands out as a highly cost-effective and scalable method, making it ideal for the large-scale production of the core DAP structure, provided that the critical α-amine protection strategy is implemented.

    • For applications demanding the highest levels of stereopurity, the asymmetric Mannich reaction using a chiral auxiliary provides outstanding enantioselectivity and diastereoselectivity.

    • Finally, the divergent synthesis from serine is unparalleled in its flexibility, making it the method of choice for generating libraries of C3-functionalized analogs for drug discovery and SAR studies.

    The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale, the need for specific stereoisomers, the requirement for structural diversity, and economic considerations. As the demand for complex, non-proteinogenic amino acids continues to grow, further advancements in catalytic asymmetric methods, such as enantioselective hydroamination and electrochemical approaches, will likely provide even more efficient and sustainable pathways to these valuable building blocks.[11][12]

    References

    • A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Deriv
    • Kim, Y., Ha, H. J., Han, K., & Lee, W. K. (2005). Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. Tetrahedron Letters, 46(25), 4407-4409.
    • A general, electrocatalytic approach to the synthesis of vicinal diamines.
    • Recent advances in the catalytic asymmetric synthesis of beta-amino acids.
    • Lee, B. J., Ickes, A. R., Gupta, A. K., Ensign, S. C., Ho, T. D., Tarasewicz, A., ... & Hull, K. L. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic letters, 24(31), 5513-5518.
    • Simple Method for Synthesis of Vicinal Diamines using Electrochemistry. Cornell Flintbox. (2019).
    • Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. (2010).
    • Lichstrahl, M. S., Kahlert, L., Li, R., Zandi, T. A., Yang, J., & Townsend, C. A. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(15), 4036-4043.
    • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science (RSC Publishing). (2023).
    • Zhang, H. H., Hu, X. Q., Wang, X., Luo, Y. C., & Xu, P. F. (2008). A convenient route to enantiopure 3-aryl-2,3-diaminopropanoic acids by diastereoselective Mannich reaction of camphor-based tricyclic iminolactone with imines. The Journal of organic chemistry, 73(9), 3634-3637.
    • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
    • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
    • Crosa, J. H., & Walsh, C. T. (2002). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(2), 153-155.
    • Vicinal Diamines through N-Activated Chiral Aziridines: Synthesis and Conceptual Density Functional Theory Study. Poster.
    • D'Alonzo, D., Guaragna, A., & Palumbo, G. (2010). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 15(10), 7139-7153.
    • Kelleher, F., & O'Brien, K. (2013). Synthesis of orthogonally protected 1,2-diaminopropanoic acids by ring-opening of 3-unsubstituted N-activated aziridine 2-carboxylates with para-methoxybenzylamine: a study of the regioselectivity of the reaction. Tetrahedron Letters, 54(40), 5444-5447.

    Sources

    Comparative Guide: X-Ray Crystal Structure Analysis of 2,3-Diaminopropionate Derivatives & Complexes

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    L-2,3-diaminopropionic acid (L-Dap) is a highly polar, non-proteinogenic amino acid that serves as a critical building block in the biosynthesis of potent non-ribosomal peptide antibiotics, including capreomycin and viomycin [1]. Understanding the structural basis of DAP derivatives—whether as ligands bound to target proteins (e.g., Aminopeptidase N) or within the active sites of biosynthetic enzymes like CmnB and diaminopropionate ammonia-lyase (DAPAL) [2]—is paramount for rational drug design.

    However, capturing DAP derivatives in a crystal lattice presents unique challenges. Because DAP is extremely small (MW: 104.11 g/mol ) and highly polar, it is prone to dissociation during crystallization and its electron density can easily be mistaken for ordered water molecules at lower resolutions. This guide objectively compares leading commercial crystallization screening suites and data processing pipelines to optimize the structural resolution of DAP-enzyme complexes.

    Part 1: Crystallization Screening Suites Comparison

    To trap transient DAP intermediates (such as the PLP- α -aminoacrylate intermediate in CmnB), the choice of crystallization screen is critical. We compare the classic sparse-matrix approach of Hampton Research Crystal Screen [3] against the targeted, additive-rich Molecular Dimensions Morpheus screen[4].

    Hampton Research Crystal Screen

    Based on the original Jancarik and Kim sparse matrix, this suite samples a broad chemical space using varying salts, polymers, and pH levels.

    • Performance for DAP: Excellent for robust apo-enzymes. However, high-salt conditions (e.g., 2.0 M Ammonium sulfate) can outcompete the highly polar DAP ligand for active-site binding, leading to empty pockets. Furthermore, crystals require manual cryoprotectant soaking, which often washes out low-affinity DAP derivatives.

    Molecular Dimensions Morpheus

    A 3D grid screen incorporating 49 low-molecular-weight ligands, PEGs, and built-in cryoprotectants.

    • Performance for DAP: The lower ionic strength and use of PEGs preserve DAP-protein interactions. The built-in cryoprotection eliminates the need for manual soaking, preventing the osmotic shock and ligand washout that plagues small-molecule co-crystallization.

    Table 1: Crystallization Screen Comparison for DAP-Enzyme Complexes
    FeatureHampton Crystal Screen [3]Molecular Dimensions Morpheus [4]Impact on DAP Complexes
    Design Methodology Sparse Matrix (Randomized sampling)3D Grid (Systematic additive sampling)Morpheus provides a gentler gradient for delicate complexes.
    Primary Precipitants High Salts, PEGs, OrganicsPEGs and Polyols (Low Salt)Low salt prevents ionic competition with the highly polar DAP ligand.
    Built-in Additives None49 low-MW ligands (e.g., amino acids)Additives can stabilize the lattice, though they may compete for the active site.
    Cryoprotection Manual soaking requiredInherently cryoprotectedDirect freezing prevents DAP ligand washout during crystal harvesting.

    Part 2: Data Processing Pipelines Comparison

    Distinguishing the electron density of a 104 Da molecule from solvent requires high-resolution data (>2.2 Å) and precise integration. We compare XDS [5] and DIALS [6] for processing diffraction data of DAP complexes.

    XDS (X-ray Detector Software)

    The gold standard for monochromatic rotation data.

    • Performance: Highly optimized and computationally lightweight. XDS excels at accurately integrating strong, single-lattice diffraction data, which is typical for well-ordered, large DAPAL crystals.

    DIALS (Diffraction Integration for Advanced Light Sources)

    A modular, modern Python/C++ framework designed for complex data.

    • Performance: Superior for multi-lattice diffraction or microcrystals. Because Morpheus screens often yield clustered, multi-crystal hits due to high PEG concentrations, DIALS provides superior background modeling and lattice un-merging to salvage data from challenging drops.

    Table 2: Data Processing Software Comparison
    FeatureXDS [5]DIALS [6]Application for DAP
    Architecture Fortran/C (Monolithic)Python/C++ (Modular Toolkit)DIALS allows custom scripting for unusual experimental setups.
    Background Modeling Standard planar modelsAdvanced 3D profile modelingDIALS excels at subtracting high-PEG background scatter.
    Multi-Lattice Handling LimitedHighly robustEssential if the DAP complex forms clustered microcrystals.
    Speed & Efficiency Extremely fastComputationally heavierXDS is preferred for rapid on-the-fly screening at the synchrotron.

    Part 3: Experimental Protocols & Methodologies

    Protocol 1: Co-crystallization of DAP with PLP-dependent Enzymes (e.g., CmnB)

    Expertise & Causality: To capture the transient reaction intermediate of DAP, you must drive the thermodynamic equilibrium toward the bound state while preventing catalytic turnover.

    • Complex Preparation: Incubate the purified apo-enzyme (>95% purity) with a 5-to-10-fold molar excess of L-Dap and its required cofactor (e.g., Pyridoxal 5'-phosphate, PLP) for 1 hour at 4°C.

    • Self-Validation (Oligomeric State): Run the mixture through Analytical Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). Validation: The complex must elute as a single, monodisperse peak. Polydispersity indicates ligand-induced aggregation, which will fail to crystallize.

    • Crystallization Setup: Set up sitting-drop vapor diffusion plates using the Morpheus screen at 20°C. Causality: Morpheus utilizes PEG-based precipitants, avoiding the high-molarity salts that would otherwise outcompete the polar DAP molecule for the active site.

    • Harvesting: Loop the crystals directly from the drop and plunge them immediately into liquid nitrogen. Causality: Because Morpheus is inherently cryoprotected, you bypass manual soaking, thereby preventing the osmotic shock that causes ligand dissociation.

    Protocol 2: X-ray Data Processing and Refinement

    Expertise & Causality: A 104 Da ligand contributes very little to the overall structure factor amplitudes. Precise background subtraction is mandatory.

    • Indexing & Integration: For single, clean crystals, process the rotation data using XDS. If the diffraction pattern shows split spots or multiple lattices (common in PEG-grown crystals), route the data through DIALS.

    • Self-Validation (Resolution Cutoff): During integration, monitor the Pearson correlation coefficient of half-datasets ( CC1/2​ ). Validation: Truncate the high-resolution shell only when CC1/2​ falls below 0.3. This ensures you are including weak but valid high-resolution signal, which is critical for resolving the small DAP ligand from surrounding water molecules.

    • Refinement: Generate the ligand restraint dictionary for L-Dap (PDB Ligand ID: DAP) using eLBOW (PHENIX). Refine the structure using alternating cycles of reciprocal space refinement and real-space manual building in Coot.

    Part 4: Visualizations

    Pathway OPS O-phospho-L-serine + L-glutamic acid CmnB CmnB Enzyme (PLP-dependent) OPS->CmnB ACEGA ACEGA Intermediate CmnB->ACEGA Condensation CmnK CmnK Enzyme (NAD+ dependent) ACEGA->CmnK LDAP L-2,3-diaminopropionic acid (L-Dap) CmnK->LDAP Oxidative Hydrolysis

    Biosynthetic pathway of L-Dap via CmnB and CmnK enzymes.

    Workflow Prep DAP-Enzyme Complex Purification (>95%) Screen1 Hampton Crystal Screen (Sparse Matrix) Prep->Screen1 Screen2 Morpheus Screen (Ligand + Cryo) Prep->Screen2 Diffraction Synchrotron X-ray Diffraction Screen1->Diffraction Manual Cryo Screen2->Diffraction Direct Freezing XDS XDS Pipeline (Single Crystal) Diffraction->XDS DIALS DIALS Pipeline (Multi-lattice/XFEL) Diffraction->DIALS Refinement Structure Refinement & DAP Modeling XDS->Refinement DIALS->Refinement

    Comparative workflow for crystallization and X-ray data processing.

    References

    • Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta Crystallographica Section F: Structural Biology Communications.[Link]

    • Rajaram, V., et al. (2003). Crystallization and preliminary X-ray diffraction studies on recombinant diaminopropionate ammonia lyase from Escherichia coli. Acta Crystallographica Section D: Biological Crystallography.[Link]

    • Hampton Research. (n.d.). Crystal Screen & Crystal Screen 2.[Link]

    • Kabsch, W. (n.d.). XDS - X-ray Detector Software. Max Planck Institute for Medical Research.[Link]

    • DIALS Collaboration. (n.d.). DIALS - Diffraction Integration for Advanced Light Sources.[Link]

    Comparative Analysis of Methyl-Dap vs. Vinyl-Dap in the Directed Biosynthesis of Monobactams

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist overseeing Nonribosomal Peptide Synthetase (NRPS) engineering pipelines, I approach precursor-directed biosynthesis not merely as a plug-and-play exercise, but as a strict thermodynamic and steric negotiation with the enzyme's active site.

    The monobactam class of antibiotics, characterized by a standalone azetidinone core, offers inherent stability against the clinical threat of Ambler class B metallo- β -lactamases (MBLs). In the native biosynthesis of the monobactam sulfazecin, the NRPS module SulM incorporates L-2,3-diaminopropionate (L-Dap). To expand the chemical space of monobactams—specifically to introduce novel functional groups at the C4 position of the azetidinone ring—we leverage synthetic L-Dap analogs.

    This guide provides an objective, data-driven comparison of two critical synthetic precursors: (2S,3R)-methyl-Dap and (2S,3R)-vinyl-Dap , detailing their mechanistic interactions with the SulA3 adenylation domain and their performance in directed biosynthesis workflows.

    Mechanistic Insights: The SulA3 Steric Gatekeeper

    The success of directed biosynthesis hinges entirely on the adenylation (A) domain's ability to recognize, bind, and activate the non-native amino acid. In the SulM NRPS, the SulA3 domain serves as this gatekeeper.

    Recent high-resolution X-ray crystallographic studies and AlphaFold2 modeling have mapped the SulA3 binding pocket 1. The β -amine of the Dap substrate is rigidly anchored by two aspartic acid side chains. This interaction fixes the position of the C3 carbon, forcing any appended functional groups directly toward the adenine ring of the bound ATP.

    • Methyl-Dap Accommodation: The methyl group represents the maximum steric bulk naturally tolerated by the wild-type SulA3 pocket. It fits precisely into the cavity bordering the adenine ring and the Gly2412–Glu2413–Thr2414 tripeptide backbone.

    • Vinyl-Dap Rejection: The larger vinyl moiety induces severe steric clashes within this constrained pocket. Consequently, wild-type SulA3 fails to efficiently capture vinyl-Dap, resulting in a significantly higher KM​ and poor downstream flux.

    Pathway Substrate L-Dap Analogs (Methyl vs. Vinyl) SulA3 SulA3 Adenylation (Steric Gatekeeper) Substrate->SulA3 Competitive Binding PCP PCP3 Loading SulA3->PCP Thioester Transfer ATP ATP Cleavage ATP->SulA3 Adenylation TE SulTE Cyclization PCP->TE Translocation Product Monobactam Analogs TE->Product N-Sulfonation & Ring Closure

    Fig 1: SulM NRPS biosynthetic pathway highlighting the SulA3 adenylation gatekeeper.

    Comparative Performance Data

    The following table synthesizes the quantitative and qualitative performance of methyl-Dap versus vinyl-Dap across in vitro and in vivo parameters 2.

    Parameter(2S,3R)-Methyl-Dap(2S,3R)-Vinyl-DapCausality / Structural Basis
    SulA3 Incorporation HighLowThe methyl group is the maximum size tolerated before clashing with the adenine ring.
    In Vitro Adenylation Activity High relative activityTrace measurable activityVinyl group induces steric repulsion, increasing KM​ and reducing binding affinity.
    In Vivo Complementation Successful (Yields MM42842)Unsuccessful / TracePoor adenylation kinetics bottleneck the entire NRPS assembly line in vivo.
    Downstream Utility Limited (Inert alkyl group)High (Cross-metathesis, Click)Vinyl handles offer versatile bioorthogonal functionalization if SulA3 is engineered.

    Self-Validating Experimental Workflows

    To ensure scientific integrity, the evaluation of non-native substrates must rely on orthogonal, self-validating assay systems. Below are the standardized protocols used to generate the comparative data.

    Protocol A: Continuous MesG/Hydroxylamine Adenylation Kinetic Assay

    Causality: End-point ATP/PPi exchange assays fail to capture the real-time dynamics of non-native substrate activation. This continuous assay couples PPi release to a purine nucleoside phosphorylase shift, allowing precise kcat​ and KM​ determination. Hydroxylamine acts as an irreversible acceptor, preventing product inhibition.

    Step-by-Step Methodology:

    • Reaction Assembly: In a 96-well clear-bottom plate, combine 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 5 mM MgCl₂, 150 mM hydroxylamine, 0.2 mM MesG, 1 U/mL purine nucleoside phosphorylase, and 0.4 U/mL inorganic pyrophosphatase.

    • Substrate Addition: Add the L-Dap analog (methyl-Dap or vinyl-Dap) at varying concentrations (0.5 mM to 10 mM) to establish a Michaelis-Menten curve.

    • Initiation: Initiate the reaction by adding 2 mM ATP and 2-5 µM purified SulA3 enzyme.

    • Kinetic Monitoring: Continuously monitor the absorbance at 360 nm using a microplate reader at 30°C for 30 minutes.

    • Self-Validation Check: Run a parallel negative control lacking the amino acid substrate to subtract background ATP hydrolysis. Validate acyl-adenylate formation orthogonally by adding acidic FeCl₃ to the end-point mixture; a color shift to 540 nm confirms hydroxamate-iron(III) complexation, proving that ATP consumption strictly correlates with substrate activation.

    Protocol B: In Vivo Chemical Complementation of P. acidophila Δ sulG

    Causality: To prove that in vitro adenylation translates to in vivo monobactam production, we must bypass native L-Dap synthesis. Deleting the sulG gene creates an auxotrophic system where the NRPS machinery is starved of its native precursor, ensuring any produced antibiotic is derived strictly from the synthetic supplement.

    Step-by-Step Methodology:

    • Strain Preparation: Culture the P. acidophila Δ sulG mutant in a chemically defined minimal medium to an OD₆₀₀ of 0.6.

    • Precursor Supplementation: Spike the cultures with 5 mM of either (2S,3R)-methyl-Dap or (2S,3R)-vinyl-Dap. Maintain a positive control (native L-Dap) and a negative control (vehicle only).

    • Fermentation: Incubate the cultures at 28°C for 72 hours to allow for secondary metabolite biosynthesis.

    • Harvest & Concentration: Centrifuge the cultures to isolate the cell-free supernatant (CFS). Concentrate the CFS 7-fold using lyophilization and resuspension.

    • Self-Validation Check (Detection):

      • Primary Screen: Apply the concentrated CFS to super-sensitive E. coli ESS agar plates. Zones of inhibition indicate antibacterial activity.

      • Secondary Screen: Perform a nitrocefin cleavage assay. A colorimetric shift from yellow to red strictly validates the presence of an intact, active β -lactam ring.

      • Confirmation: Subject the active fractions to UPLC-HRMS to verify the exact mass and fragmentation pattern of the substituted monobactam analogs.

    Conclusion & Future Directions

    While methyl-Dap serves as an excellent, readily incorporated precursor for directed biosynthesis (yielding the natural analog MM42842), it lacks the chemical reactivity needed for extensive semi-synthetic derivatization. Conversely, vinyl-Dap offers a highly desirable bioorthogonal handle for cross-metathesis or click chemistry, but is currently rejected by the steric constraints of the wild-type SulA3 binding pocket.

    Future drug development efforts must focus on rational, structure-based protein engineering of the SulA3 domain—specifically targeting the residues bordering the adenine ring—to expand the pocket volume and accommodate the vinyl moiety, thereby unlocking a new frontier of semi-synthetic monobactam antibiotics.

    References
    • l-2,3-Diaminopropionate Binding Mode of the SulM Adenylation Domain Limits Engineering Monobactam Analogue Biosynthesis with Larger Substrates. ACS Publications.
    • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. NIH / RSC Publishing.

    Sources

    Architecting Certainty: A Comparative Guide to Spectrometric Validation of Synthetic Monobactams

    Author: BenchChem Technical Support Team. Date: March 2026

    The development of synthetic monobactams (e.g., aztreonam analogs, AIC499, and novel siderophore-conjugated derivatives) represents a critical frontier in combating multidrug-resistant Gram-negative pathogens. Unlike penicillins or cephalosporins, monobactams feature a standalone β-lactam ring that is typically N-sulfonated. This unique monocyclic scaffold confers inherent stability against metallo-β-lactamases 1. However, the structural elucidation of these molecules—especially those with dense C3-functionalization designed to evade serine β-lactamases 2—requires rigorous spectrometric validation.

    As a Senior Application Scientist, I approach structural validation not as a series of isolated tests, but as a self-validating system . This guide objectively compares state-of-the-art Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) platforms, providing a field-proven experimental blueprint for structural confirmation.

    Evaluating Mass Spectrometry Platforms: Orbitrap vs. Q-TOF

    When validating novel monobactams, exact mass and fragmentation pathways are non-negotiable parameters. The choice of mass analyzer fundamentally dictates the depth of your structural insight.

    Comparative Performance of MS Platforms for Small Molecule Elucidation
    FeatureOrbitrap (e.g., Tribrid / Exploris)Q-TOF (Quadrupole Time-of-Flight)
    Mass Resolving Power Ultra-high (>350,000 at m/z 200)High (~40,000 - 60,000)
    Mass Accuracy Sub-ppm (< 1 ppm)1 - 3 ppm
    Fragmentation Capabilities MSⁿ (CID, HCD, UVPD)MS/MS (Beam-type CID)
    Acquisition Speed Moderate (Scan time dependent on resolution)Extremely Fast (Ideal for UHPLC coupling)
    Primary Monobactam Utility Resolving complex isotopic fine structures; deep MSⁿ structural mapping of siderophore side-chains.High-throughput screening of synthetic libraries; routine purity confirmation.

    Scientific Causality: Orbitrap analyzers utilize Fourier Transform (FT) detection, making them exceptionally powerful for small molecules like monobactams (MW 300-800 Da). Modern Orbitraps routinely achieve sub-ppm mass accuracy 3, which is critical when differentiating between isobaric synthetic byproducts (e.g., distinguishing a primary amine from a hydroxyl + methyl group). Conversely, Q-TOF instruments excel in duty cycle speed, making them superior for rapid LC-MS screening of crude reaction mixtures, though they lack the MSⁿ capability required to sequentially dismantle complex siderophore conjugates.

    Overcoming Sensitivity Bottlenecks with CryoProbe NMR

    The dense functionalization of modern monobactams often results in low synthetic yields for final coupling steps. Conventional room-temperature (RT) NMR probes struggle to acquire 2D heteronuclear data (HSQC, HMBC) on sub-milligram quantities without requiring days of acquisition time—during which the hydrolytically sensitive β-lactam ring may degrade.

    CryoProbe vs. Conventional Room-Temperature (RT) NMR Probes
    ParameterCryoProbe (Helium-Cooled)Conventional RT Probe
    Signal-to-Noise (SNR) ~3x to 4x enhancementBaseline (1x)
    Minimum Sample Required < 50 µg (for 2D ¹H-¹³C experiments)> 1 mg
    Acquisition Time (HMBC) HoursDays (risks sample hydrolysis)
    Thermal Noise Minimized (Coil and preamplifier cooled to ~20 K)Standard ambient thermal noise

    Scientific Causality: Cryogenically cooled probe technology fundamentally alters the sensitivity paradigm by cooling the RF coil and preamplifiers to ~20 K, drastically reducing Johnson-Nyquist thermal noise. This delivers up to a 4-fold increase in SNR, which translates to a 16-fold reduction in acquisition time 4. For monobactams, this means rapid acquisition of ¹⁵N-HMBC spectra to unambiguously confirm the position of the N-sulfonate group and the C3-amide linkage before aqueous degradation occurs.

    Self-Validating Experimental Protocol for Monobactam Elucidation

    A robust structural validation is a self-validating system where MS and NMR data orthogonally confirm the same molecular topology. For instance, structural studies of monobactams like AIC499 rely heavily on this orthogonal approach to confirm their interaction modes with Penicillin Binding Protein 3 (PBP3) 5.

    Monobactam_Validation Syn Synthetic Monobactam (Crude Extract) Pur HPLC Purification (>95% Purity) Syn->Pur MS_Path Mass Spectrometry (Orbitrap / Q-TOF) Pur->MS_Path NMR_Path NMR Spectroscopy (CryoProbe 600+ MHz) Pur->NMR_Path MS_HRMS Exact Mass & Formula (Error < 2 ppm) MS_Path->MS_HRMS MS_MSMS MS/MS Fragmentation (β-lactam ring cleavage) MS_Path->MS_MSMS NMR_1D 1D 1H & 13C NMR (Core Scaffold) NMR_Path->NMR_1D NMR_2D 2D HSQC/HMBC (Side-chain Connectivity) NMR_Path->NMR_2D Val Orthogonal Structural Validation Complete MS_HRMS->Val MS_MSMS->Val NMR_1D->Val NMR_2D->Val

    Orthogonal workflow for the structural validation of synthetic monobactams using HRMS and NMR.

    Step-by-Step Methodology
    Phase 1: Sample Preparation & Integrity Preservation
    • Lyophilization : Immediately lyophilize the purified monobactam fraction.

      • Causality : Monobactams are susceptible to base-catalyzed or spontaneous hydrolysis of the β-lactam ring in aqueous solutions. Complete removal of water is essential to preserve the pharmacophore.

    • Solvent Selection : For MS, reconstitute in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. For NMR, use anhydrous DMSO-d₆.

      • Causality : DMSO-d₆ lacks exchangeable protons, allowing clear observation of the critical C3-amide NH proton, which is diagnostic for the side-chain conformation.

    Phase 2: HRMS & MS/MS Acquisition
    • Polarity Switching : Acquire data in both Positive (ESI+) and Negative (ESI-) modes.

      • Causality : The N-sulfonate group (-SO₃H) is highly acidic, making ESI- exceptionally sensitive for monobactams. The presence of a strong [M-H]⁻ ion confirms the intact sulfonate.

    • HCD Fragmentation : Apply Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 20, 35, and 50.

      • Causality : HCD provides predictable beam-type fragmentation. A diagnostic cleavage for monobactams is the retro-cycloaddition of the 4-membered β-lactam ring, yielding a characteristic loss of a ketene derivative. This specific neutral loss validates the monocyclic core architecture.

    Phase 3: CryoProbe NMR Elucidation
    • 1D ¹H and ¹³C Acquisition : Run standard 1D spectra. Look for the highly deshielded β-lactam methine protons (C3 and C4) typically resonating between 4.0 - 5.5 ppm.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Set the long-range coupling constant (J) to 8 Hz.

      • Causality : HMBC is the cornerstone of the self-validating system. You must observe a 3-bond correlation from the C3-amide proton to the β-lactam carbonyl carbon. This proves the synthetic side-chain is covalently attached to the correct position on the pharmacophore, ruling out non-covalent complexes or regioisomers.

    References

    • [4] Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite - PMC. Source: nih.gov.4

    • [3] Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Source: nih.gov. 3

    • [1] Structural Insights for β-Lactam Antibiotics - Biomolecules & Therapeutics. Source: biomolther.org. 1

    • [2] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC. Source: nih.gov. 2

    • [5] (PDF) Interaction Mode of the Novel Monobactam AIC499 Targeting Penicillin Binding Protein 3 of Gram-Negative Bacteria - ResearchGate. Source: researchgate.net. 5

    Sources

    Safety Operating Guide

    Personal protective equipment for handling methyl (2S)-2,3-diaminopropanoate

    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative guide to the safe handling, personal protective equipment (PPE) selection, and logistical management of methyl (2S)-2,3-diaminopropanoate .

    As application scientists in drug development and peptide synthesis, we frequently utilize methyl (2S)-2,3-diaminopropanoate. Typically supplied and handled as a dihydrochloride salt (CAS 147857-43-0), this compound is a highly reactive amino acid derivative. Under the Globally Harmonized System (GHS), it is classified with the H314 hazard statement: Causes severe skin burns and eye damage 1.

    To ensure scientific integrity and operator safety, standard benchtop handling is insufficient. The protocols below outline a self-validating system for PPE selection, operational workflows, and disposal mechanisms based on the mechanistic behavior of this corrosive solid.

    Causality-Driven PPE Matrix

    When handling the dihydrochloride salt of methyl (2S)-2,3-diaminopropanoate, environmental moisture or sweat can cause the crystalline solid to generate localized, highly concentrated hydrochloric acid. Your PPE must be selected to resist this specific chemical permeation mechanism.

    PPE CategoryQuantitative SpecificationMechanistic Causality & Rationale
    Hand Protection Nitrile rubber (min 0.11 mm for splash; 0.4 mm for full contact) or Neoprene. EN 374 compliant.Nitrile provides a >480-minute breakthrough time against corrosive chloride salts. Latex is rapidly degraded by acidic permeation and must be strictly avoided 2.
    Eye/Face Protection Snug-fitting chemical safety goggles. Face shield required for bulk transfers (>50g).Fine crystalline dust easily becomes airborne. Contact with ocular fluid causes immediate, irreversible protein denaturation and severe corneal burns 1.
    Body Protection Chemically resistant lab coat (e.g., Tyvek or high-density polyethylene) with elastic cuffs.Prevents the accumulation of corrosive dust on standard woven cotton fabrics, which can trap the chemical against the skin and exacerbate burn severity 3.
    Respiratory N95/P100 particulate respirator (if handled outside a Class IIB fume hood).Inhalation of corrosive particulates leads to severe mucosal tissue damage. A P100 filter traps >99.9% of airborne crystalline dust .

    Operational Workflow & Handling Protocol

    To prevent exposure and maintain the chemical integrity of the reagent, follow this step-by-step methodology for weighing and transferring the compound.

    Phase 1: Pre-Operational Setup

    • Environmental Control: Conduct all open-container operations inside a certified chemical fume hood with a face velocity of 0.4–0.6 m/s. This prevents the dissemination of corrosive micro-particulates into the ambient lab environment.

    • Static Mitigation: Because the dihydrochloride salt is a dry, crystalline powder prone to static charge accumulation, use an anti-static gun (ionizer) on weighing spatulas and anti-static weighing boats. This prevents the material from aerosolizing or clinging to your nitrile gloves.

    Phase 2: Execution (Weighing and Transfer)

    • Vessel Preparation: Pre-weigh the receiving vessel. Use glass or high-density polyethylene (HDPE) containers; strictly avoid metals, as the chloride salt is highly corrosive to metal surfaces .

    • Transfer Technique: Use a grounded, PTFE-coated spatula. Transfer the solid slowly, keeping the container close to the receiving vessel to minimize the drop height and subsequent dust generation.

    • Sealing: Immediately cap the source container. The compound is hygroscopic; ambient humidity will cause clumping and accelerate its corrosive potential upon contact with surfaces.

    Workflow & Spill Logic Visualization

    G setup Phase 1: Pre-Operation Verify Fume Hood & Don PPE weigh Phase 2: Execution Anti-Static Weighing & Transfer setup->weigh spill_check Spill Detected During Transfer? weigh->spill_check spill_response Spill Response Neutralize with NaHCO3 & Contain spill_check->spill_response Yes proceed Phase 3: Post-Execution Surface Decontamination spill_check->proceed No spill_response->proceed dispose Phase 4: Waste Disposal Route to Corrosive Solid Stream proceed->dispose

    Figure 1: Operational workflow and spill response logic for handling corrosive solid amino acid derivatives.

    Spill Response & Disposal Plan

    In the event of a breach in containment, immediate and chemically sound remediation is required to prevent infrastructure damage and personnel injury.

    Step-by-Step Spill Response:

    • Containment: If a solid spill occurs, do not apply water directly. Adding water will rapidly dissolve the salt, creating a highly mobile, concentrated acidic solution that spreads the hazard.

    • Neutralization: Carefully cover the solid spill with a dry, weak base such as sodium bicarbonate ( NaHCO3​ ) or calcium carbonate ( CaCO3​ ). This neutralizes the dihydrochloride component safely without triggering an aggressive, splattering exothermic reaction.

    • Collection: Sweep the neutralized mixture using a dedicated chemical spill brush and dustpan. Avoid vigorous sweeping to prevent aerosolization. Place the debris into a rigid, sealable HDPE container.

    • Surface Decontamination: Wipe the affected area with a damp microfiber cloth, followed by a 1% sodium carbonate solution to ensure complete neutralization of residual acidity. Dry thoroughly.

    Waste Disposal Protocol:

    • Segregation: Categorize all contaminated PPE, weighing boats, and neutralized spill debris as "Corrosive Solid Waste." Do not mix this with organic solvents or heavy metal waste streams.

    • Labeling: Clearly label the secondary containment as "Danger: Corrosive Solid Waste - Contains Methyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS 147857-43-0)"1.

    • Storage: Store in a cool, dry, well-ventilated dedicated corrosive cabinet until collected by certified hazardous waste management personnel.

    References

    • Sigma-Aldrich. (S)-Methyl 2,3-diaminopropanoate dihydrochloride | 147857-43-0 Safety Data Sheet. Retrieved from: 1

    • Thermo Fisher Scientific. SAFETY DATA SHEET - Corrosive Solids & Glove Permeation Standards. Retrieved from:3

    • Merck Millipore. SAFETY DATA SHEET - H314 Corrosive Handling Guidelines. Retrieved from: 2

    • Alfa Laval. Safety Data Sheet - Corrosive to Metals & Particulate Inhalation Hazards. Retrieved from:

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.